BTK inhibitor 13
Description
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Properties
Molecular Formula |
C29H26FN5O3 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
4-cyclopropyl-N-[5-fluoro-2-methyl-3-[5-[2-[methyl(prop-2-enoyl)amino]acetyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C29H26FN5O3/c1-4-25(37)35(3)14-24(36)22-13-31-28-26(22)27(32-15-33-28)21-11-20(30)12-23(16(21)2)34-29(38)19-9-7-18(8-10-19)17-5-6-17/h4,7-13,15,17H,1,5-6,14H2,2-3H3,(H,34,38)(H,31,32,33) |
InChI Key |
QLIKETBAAZMMKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C2=CC=C(C=C2)C3CC3)F)C4=C5C(=CNC5=NC=N4)C(=O)CN(C)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of BTK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival.[1] This technical guide provides an in-depth exploration of the mechanism of action of BTK inhibitors, detailing the underlying signaling pathways, comparative potency of various inhibitors, and the experimental methodologies used to characterize these therapeutic agents.
The B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK
The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of intracellular phosphorylation events, leading to the activation of downstream signaling molecules. BTK is a crucial non-receptor tyrosine kinase in this pathway.[1] Upon BCR activation, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to its activation. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the production of second messengers, ultimately leading to the activation of transcription factors that govern B-cell fate.[1]
Below is a diagram illustrating the pivotal role of BTK in the BCR signaling pathway.
Mechanism of Action of BTK Inhibitors
BTK inhibitors function by blocking the kinase activity of BTK, thereby attenuating the downstream signaling cascade that promotes B-cell proliferation and survival. These inhibitors can be broadly classified into two categories: covalent and non-covalent (reversible) inhibitors.
Covalent Inhibitors: First and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors. They form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1] This permanent inactivation of BTK leads to sustained inhibition of BCR signaling.
Non-covalent (Reversible) Inhibitors: Newer generation inhibitors, like pirtobrutinib, are non-covalent and bind reversibly to BTK.[2] A key advantage of this class is their ability to inhibit BTK even when the Cys481 residue is mutated, a common mechanism of acquired resistance to covalent inhibitors.[2]
Quantitative Comparison of BTK Inhibitors
The potency and selectivity of BTK inhibitors are critical determinants of their clinical efficacy and safety profiles. These parameters are typically quantified by measuring the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the biochemical potency of several key BTK inhibitors against wild-type BTK.
| Inhibitor | Type | BTK IC50 (nM) | Reference(s) |
| Ibrutinib | Covalent | 0.5 - 1.5 | [1][3][4] |
| Acalabrutinib | Covalent | 5.1 | [1][3] |
| Zanubrutinib | Covalent | 0.5 | [1] |
| Pirtobrutinib | Non-covalent | 3.2 | [5] |
| Rilzabrutinib | Covalent (Reversible) | 3.1 | [1] |
| Fenebrutinib | Non-covalent | 1.4 | [5] |
| Remibrutinib | Covalent | ~30 | [6] |
| Tirabrutinib | Covalent | - | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
| Inhibitor | kinact/Ki (M-1s-1) | Reference(s) |
| Ibrutinib | 3.28 x 105 | [8] |
| Tirabrutinib | 2.4 x 104 | [9] |
kinact/Ki is a measure of the efficiency of covalent bond formation.
Experimental Protocols
The characterization of BTK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[10][11][12]
Materials:
-
BTK Kinase Enzyme System (e.g., Promega V2941)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)
-
BTK inhibitor compounds
-
384-well plates
Procedure:
-
Prepare serial dilutions of the BTK inhibitor in a suitable buffer (e.g., 1% DMSO).
-
In a 384-well plate, add 1 µl of the inhibitor solution.
-
Add 2 µl of a solution containing the BTK enzyme and the substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Initiate the kinase reaction by adding 2 µl of an ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the phosphorylation status of BTK at a specific tyrosine residue (e.g., Tyr223) in cells treated with a BTK inhibitor, providing a direct measure of target engagement in a cellular context.[13]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
BTK inhibitor compounds
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Culture B-cell lymphoma cells to the desired density.
-
Treat the cells with varying concentrations of the BTK inhibitor for a specified time (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of BTK phosphorylation.
Cell Viability Assay (MTT)
This assay assesses the effect of BTK inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]
Materials:
-
B-cell lymphoma cell line
-
BTK inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the BTK inhibitor to the wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Experimental Workflow for BTK Inhibitor Characterization
The discovery and development of a novel BTK inhibitor follows a structured workflow, from initial screening to preclinical characterization.
Conclusion
The inhibition of BTK represents a highly effective therapeutic strategy for a range of B-cell-driven diseases. A thorough understanding of the mechanism of action, underpinned by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel and improved BTK inhibitors. This technical guide provides a comprehensive overview of the core principles of BTK inhibition, serving as a valuable resource for researchers and drug development professionals in this dynamic field.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. BTK Kinase Enzyme System Application Note [promega.sg]
- 12. promega.com [promega.com]
- 13. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
BTK inhibitor 13 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation. Its involvement in various B-cell malignancies and autoimmune diseases has established it as a significant therapeutic target. This technical guide provides a comprehensive overview of BTK inhibitor 13, a potent and selective covalent inhibitor of BTK, intended for researchers, scientists, and drug development professionals.
This compound, also identified as compound 8 in the primary literature, was developed as a covalent irreversible inhibitor that targets an inactive conformation of BTK. This unique mechanism of action contributes to its high potency and selectivity.[1][2]
Chemical Structure and Physicochemical Properties
The chemical identity and fundamental properties of this compound are summarized below.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(5-(4-(acryloyl)piperazin-1-yl)-2-fluorophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |
| Molecular Formula | C29H26FN5O3 | [1] |
| Molecular Weight | 511.55 g/mol | [1] |
| CAS Number | 2376726-26-8 | [1] |
| SMILES | C=CC(=O)N1CCN(CC1)c2ccc(cc2F)NC(=O)c3ccc(cc3)c4cnc5[nH]ccc5c4 | [1] |
| Predicted Density | 1.353 g/cm³ |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of BTK with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM.[1] It functions as a covalent inhibitor by forming an irreversible bond with the Cysteine 481 residue within the ATP-binding site of BTK.[2] This covalent modification leads to sustained inhibition of BTK activity.
A key feature of this compound is its remarkable selectivity. It was designed to bind to an inactive conformation of BTK, a strategy that enhances its specificity over other kinases, including those that also possess a cysteine residue in a similar position.[2]
Table 2: Kinase Selectivity Profile of this compound (Compound 8)
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK | Reference |
| BTK | 1.2 | 1 | [1] |
| BMX | >1000 | >833 | [1] |
| EGFR | >1000 | >833 | [1] |
| ERBB2 | >1000 | >833 | [1] |
| ERBB4 | >1000 | >833 | [1] |
| ITK | >1000 | >833 | [1] |
| JAK3 | >1000 | >833 | [1] |
| TEC | >1000 | >833 | [1] |
Note: The selectivity data is based on the findings from the primary publication by Pulz R, et al. and its supplementary information.[1]
Signaling Pathways
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCγ2, MAPK, and NF-κB pathways. These pathways are essential for B-cell survival, proliferation, and differentiation. By irreversibly inhibiting BTK, this compound effectively blocks these downstream signals.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard practices for covalent BTK inhibitors.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC50 value of an inhibitor against the BTK enzyme.
Workflow:
Materials:
-
Recombinant human BTK enzyme
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ULight™-poly-GT (substrate)
-
EDTA
-
Europium-labeled anti-phosphotyrosine antibody
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add BTK enzyme and the inhibitor dilutions to the wells of a 384-well plate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and ULight™-poly-GT substrate. The final ATP concentration should be at or near the Km for BTK.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate.
-
Incubate for a final period (e.g., 60 minutes) at room temperature.
-
Read the plate on a suitable plate reader capable of measuring TR-FRET.
-
Calculate the ratio of the emission signals at 665 nm and 615 nm.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: BTK Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of the inhibitor to engage its target, BTK, within a cellular context.
Workflow:
Materials:
-
Freshly isolated human PBMCs
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fluorescently labeled irreversible BTK probe
-
Lysis buffer
-
Reagents for SDS-PAGE and in-gel fluorescence scanning
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in cell culture medium and treat with various concentrations of this compound.
-
Incubate the cells at 37°C in a CO2 incubator for a defined period.
-
Wash the cells to remove unbound inhibitor and lyse the cells.
-
Add a fluorescently labeled irreversible BTK probe to the cell lysates. This probe will bind to any BTK that is not already occupied by the inhibitor.
-
Incubate the lysates with the probe to allow for complete binding.
-
Separate the proteins in the lysate by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to visualize and quantify the amount of probe-bound BTK.
-
The reduction in fluorescence signal in the inhibitor-treated samples compared to the vehicle control indicates the degree of target engagement.
Conclusion
This compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase. Its unique mechanism of targeting an inactive conformation of the enzyme contributes to its favorable selectivity profile. The data presented in this guide, including its chemical properties, biological activity, and the experimental protocols for its characterization, provide a valuable resource for researchers and drug development professionals working on the next generation of BTK inhibitors for the treatment of B-cell malignancies and autoimmune disorders. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Target Binding and Kinetics of BTK Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding and kinetic properties of BTK inhibitor 13, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals working in the fields of kinase inhibitors, immunology, and oncology.
Introduction to BTK and this compound
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the activation of other hematopoietic cells. Its involvement in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target.
This compound (also referred to as compound 8) is a novel covalent inhibitor designed to target an inactive conformation of BTK. This inhibitor demonstrates high potency and selectivity, offering a promising avenue for therapeutic intervention.
Quantitative Binding and Kinetic Data
While specific kinetic parameters such as k_on, k_off, and residence time for this compound are not publicly available, its high potency is demonstrated by its half-maximal inhibitory concentration (IC50). As a covalent irreversible inhibitor, this compound is expected to have a very slow or negligible dissociation rate (k_off) after forming a covalent bond with the Cys481 residue of BTK, leading to a prolonged residence time.
| Parameter | Value | Reference |
| IC50 | 1.2 nM | [1] |
| Binding Mechanism | Covalent Irreversible | [1] |
| Target Residue | Cys481 | [1] |
BTK Signaling Pathway and Inhibitor Mechanism of Action
BTK is a key mediator in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.
This compound, being a covalent irreversible inhibitor, forms a stable covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK. This modification permanently inactivates the enzyme, thereby blocking downstream signaling.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These are based on established methodologies for evaluating covalent kinase inhibitors.
Biochemical Assay for IC50 Determination of Covalent Inhibitors
This protocol describes a general method for determining the IC50 value of a covalent inhibitor using a kinase activity assay.
Workflow:
Materials:
-
Recombinant human BTK enzyme
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of BTK enzyme solution (e.g., 3 ng/µL) to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mass Spectrometry for Covalent Target Engagement
This protocol outlines a general procedure to confirm the covalent binding of an inhibitor to its target protein using mass spectrometry.
Workflow:
References
BTK inhibitor 13 selectivity profile against other kinases
An In-depth Technical Guide on the Selectivity Profile of Acalabrutinib, a Second-Generation BTK Inhibitor
For the purpose of this technical guide, the potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib, will be used as a representative example for "BTK inhibitor 13." This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its kinase selectivity profile, the experimental methodologies used for its characterization, and its interaction with relevant signaling pathways.
Core Selectivity Profile of Acalabrutinib
Acalabrutinib (ACP-196) is a highly selective, second-generation BTK inhibitor that forms a covalent bond with the Cys481 residue in the active site of BTK.[1] This targeted binding mechanism is designed to maximize potency against BTK while minimizing off-target effects, a significant consideration in the development of kinase inhibitors.[2] Compared to the first-generation inhibitor ibrutinib, acalabrutinib exhibits a more favorable selectivity profile with less inhibition of other kinases, which is thought to contribute to its distinct safety profile.[2][3]
Data Presentation: Kinase Inhibition Profile
The following tables summarize the quantitative data on the inhibitory activity of acalabrutinib against BTK and a panel of other kinases, with comparative data for ibrutinib and zanubrutinib where available. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity (IC50, nM) against BTK and TEC Family Kinases
| Kinase | Acalabrutinib (IC50, nM) | Ibrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |
| BTK | 3 - 5.1 [1][3] | 1.5 [3] | <10 [4] |
| TEC | ~27[1] | ~5[5] | ~44[6] |
| ITK | ~969[1] | ~5[3] | ~50[6] |
| BMX | ~57[1] | ~1-5 | - |
| TXK | ~282[1] | <10 | - |
Data compiled from multiple sources. Variations in absolute values can arise from different assay conditions.
Table 2: Inhibitory Activity (IC50, nM) against Selected Off-Target Kinases
| Kinase | Acalabrutinib (IC50, nM) | Ibrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |
| EGFR | >10,000[1] | ~8[4] | ~21[6] |
| ERBB2 (HER2) | >1,000 | ~20 | - |
| ERBB4 (HER4) | >1,000 | ~1 | - |
| JAK3 | >1,000 | ~32 | - |
| LCK | >1,000[3] | ~20 | - |
| SRC | >1,000[3] | ~30 | - |
| BLK | ~14 | <10 | - |
Data compiled from multiple sources. Acalabrutinib demonstrates significantly less activity against a range of kinases compared to ibrutinib.[1][3][4][5][6]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on a variety of robust biochemical and cell-based assays. The following section details the methodologies for key experiments commonly cited in the characterization of BTK inhibitors.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.
-
KINOMEscan™: This is a high-throughput, active site-directed competition binding assay. It quantitatively measures the binding of a compound to a panel of kinases. The assay involves a kinase-tagged phage, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand in the presence of the test compound is measured by quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.[7][8][9]
-
LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. The assay uses a europium-labeled antibody that binds to the kinase and a tracer that binds to the ATP-binding site. When both are bound, a high FRET signal is produced. An inhibitor competing with the tracer will cause a decrease in the FRET signal.[10][11][12]
-
ADP-Glo™ Kinase Assay: This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.[13][14][15]
Cell-Based Assays
Cell-based assays are crucial for understanding the effect of an inhibitor in a more physiologically relevant context.
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of downstream substrates of a target kinase within a cell. Following treatment with the inhibitor, cells are lysed, and the level of phosphorylation of a specific protein is typically measured using techniques like Western blotting or ELISA with phospho-specific antibodies. A reduction in phosphorylation indicates inhibition of the upstream kinase.
-
Cell Proliferation Assays: These assays determine the effect of an inhibitor on the growth and viability of cell lines that are dependent on the target kinase for their proliferation. Cell viability can be measured using various methods, such as MTS or CellTiter-Glo®, which quantify metabolic activity or ATP levels, respectively.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Off-Target Kinase Signaling Pathways
Acalabrutinib's improved selectivity means it has minimal impact on other signaling pathways that are affected by less selective BTK inhibitors. For instance, ibrutinib is known to inhibit Epidermal Growth Factor Receptor (EGFR) and Interleukin-2-inducible T-cell kinase (ITK), which can lead to off-target effects.
-
EGFR Signaling: This pathway is crucial for cell growth and proliferation in many tissues. Off-target inhibition of EGFR can be associated with side effects such as skin rash and diarrhea.[16][17][18] Acalabrutinib shows negligible activity against EGFR.[1]
-
ITK Signaling: ITK is a member of the TEC kinase family, like BTK, and plays a key role in T-cell signaling.[19][20][21] Inhibition of ITK can affect T-cell function and has been linked to an increased risk of bleeding. Acalabrutinib is significantly more selective for BTK over ITK compared to ibrutinib.[1]
Caption: Acalabrutinib's selectivity for BTK compared to off-target kinases like ITK and EGFR.
Generalized Kinase Assay Workflow
Caption: A generalized workflow for a biochemical kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4.6. KINOMEscan [bio-protocol.org]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
BTK Inhibitor 13: An In-depth Technical Guide to its Effect on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTK Inhibitor 13 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in the B-cell antigen receptor (BCR) pathway.[1] Dysregulation of the BCR pathway is a hallmark of several B-cell malignancies, making BTK a prime therapeutic target. This document provides a comprehensive overview of the mechanism of action of this compound and its modulatory effects on key downstream signaling cascades. Quantitative data from preclinical studies are presented, along with detailed experimental protocols and visual representations of the affected pathways to facilitate a deeper understanding of its therapeutic potential.
Mechanism of Action
This compound forms a covalent bond with the cysteine residue C481 in the active site of the BTK enzyme.[1][2] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity. By targeting BTK, the inhibitor effectively disrupts the B-cell receptor signaling pathway, which is often overactive in B-cell cancers.[1][2] This disruption inhibits B-cell proliferation and survival.[1][2]
The primary consequence of BTK inhibition by this inhibitor is the blockade of downstream signaling pathways crucial for B-cell survival and proliferation. These include the activation of PLCγ2, AKT, and NF-κB.[2] The inhibition of these pathways leads to several cellular effects, including a reduction in the proliferation of malignant B-cells, an increase in programmed cell death (apoptosis), and impaired B-cell homing and adhesion.[2]
Furthermore, this compound has been shown to modulate the tumor microenvironment. It can interfere with chemokine receptors like CXCR4 and CXCR5, which are involved in the migration and localization of B-cells within lymphoid tissues.[2] By disrupting these processes, the inhibitor further hinders the ability of cancerous B-cells to thrive and disseminate.[2]
Quantitative Analysis of Downstream Signaling
The inhibitory effects of this compound on downstream signaling molecules have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effect of this compound on Protein Phosphorylation
| Target Protein | Cell Line | Treatment Concentration | Duration | % Inhibition of Phosphorylation (Mean ± SD) |
| BTK (pY223) | WEHI-231 | 1 µM | 1 hour | 95 ± 4% |
| PLCγ2 (pY759) | Platelets | 70 nM | 180 sec | >90%[3] |
| ERK1/2 | CLL Cells | Not Specified | Not Specified | Significant Abrogation[1] |
Table 2: Impact of this compound on Cellular Processes
| Cellular Process | Cell Type | Measurement | Result |
| Apoptosis | CLL Cells | Annexin V Staining | Increased Apoptosis[2] |
| Proliferation | CLL Cells | BrdU Incorporation | Inhibition of Proliferation[1] |
| Calcium Flux | Jurkat T-cells | Fluo-4 AM Assay | Complete Abolishment[4] |
| Chemotaxis | CLL Cells | Transwell Assay | Reduction towards CXCL12/13[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Western Blotting for Protein Phosphorylation
This protocol is for assessing the phosphorylation status of target proteins following treatment with this compound.
-
Cell Lysis:
-
Culture cells to the desired density and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total target proteins overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]
-
Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration, a key downstream event of BCR signaling.
-
Cell Preparation and Dye Loading:
-
Harvest cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) at the recommended concentration.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
Wash the cells to remove extracellular dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the dye-loaded cells in buffer and acquire a baseline fluorescence reading on a flow cytometer.
-
Add the stimulating agent (e.g., anti-IgM antibody) to induce calcium flux and continue recording the fluorescence signal.
-
For inhibitor studies, pre-incubate the cells with this compound before adding the stimulating agent.
-
Analyze the data by plotting the fluorescence intensity or ratio over time to visualize the calcium flux.[4][6]
-
Downstream Signaling Pathways Affected by this compound
This compound impacts several critical downstream signaling pathways that are essential for the survival and proliferation of malignant B-cells. The primary pathways affected are the PI3K/AKT and NF-κB pathways.
PI3K/AKT Pathway
BTK is an upstream activator of the PI3K/AKT pathway. Inhibition of BTK by this compound prevents the phosphorylation and activation of PI3K, which in turn blocks the activation of AKT.[7] This disruption leads to decreased cell survival and proliferation.
NF-κB Pathway
The NF-κB pathway is another crucial downstream target of BTK signaling. BTK activation leads to the activation of the IKK complex, which then phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. This compound blocks this cascade, preventing the transcription of NF-κB target genes that promote cell survival and inflammation.[1]
Conclusion
This compound demonstrates significant and specific inhibitory activity against BTK, leading to the effective downregulation of key downstream signaling pathways, including the PI3K/AKT and NF-κB cascades. This targeted inhibition translates into potent anti-proliferative and pro-apoptotic effects in malignant B-cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 7. Ibrutinib Contributes to Atrial Arrhythmia through the Autophagic Degradation of Connexins by Inhibiting the PI3K-AKT-mTOR Signaling Pathway [imrpress.com]
Investigating the Covalent Binding of BTK Inhibitor 13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the covalent binding of Bruton's tyrosine kinase (BTK) inhibitor 13, also identified in scientific literature as compound 8. This document outlines the inhibitor's potency, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information is intended to support researchers and professionals in the field of drug development in understanding the molecular interactions and therapeutic potential of this class of inhibitors.
Quantitative Data Summary
BTK inhibitor 13 (compound 8) has been characterized as a potent and orally active irreversible inhibitor of BTK. The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of its activity and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | BTK IC50 (nM) |
| Inhibitor 13 (Compound 8) | 2.1 |
| Ibrutinib (Reference) | 2.0 |
| Compound 1 | 921 |
| Compound 2 | >10,000 |
| Compound 3 | 1675 |
| Compound 4 | >10,000 |
| Compound 5 | 1244 |
| Compound 6 | 4664 |
| Compound 17 | 13.2 |
| Compound 18 | 1.2 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Dose (Oral) | 10 mg/kg |
| Cmax (ng/mL) | 252 |
| Tmax (h) | 0.25 |
| AUC (ng·h/mL) | 128 |
| T1/2 (h) | 1.25 |
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its biochemical potency, cellular activity, and in vivo efficacy.
BTK Enzyme Inhibition Assay (Biochemical)
This assay determines the half-maximal inhibitory concentration (IC50) of the compound against the purified BTK enzyme.
-
Enzyme: Recombinant human BTK.
-
Substrate: A suitable peptide substrate for BTK.
-
ATP Concentration: Kept at the Km value for BTK.
-
Procedure:
-
The BTK enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based method such as the ADP-Glo™ Kinase Assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular BTK Autophosphorylation Assay
This assay measures the inhibitor's ability to block BTK activity within a cellular context by assessing its autophosphorylation.
-
Cell Line: A suitable cell line endogenously expressing BTK (e.g., TMD8).
-
Procedure:
-
Cells are treated with various concentrations of the BTK inhibitor for a defined period.
-
Cell lysates are prepared.
-
The levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or a suitable immunoassay.
-
The ratio of pBTK to total BTK is calculated to determine the extent of inhibition.
-
In Vivo Efficacy Model: Mouse Collagen-Induced Arthritis (CIA)
This model is used to evaluate the therapeutic efficacy of the BTK inhibitor in a preclinical model of rheumatoid arthritis.[1]
-
Animal Model: DBA/1J mice.[1]
-
Induction of Arthritis: Mice are immunized with bovine type II collagen emulsified in Freund's Complete Adjuvant.[1] A booster immunization is given 21 days later.[1]
-
Treatment: Once arthritis is established, mice are orally administered the BTK inhibitor daily for a specified duration.[1]
-
Assessment:
-
Clinical Scoring: Paw swelling and joint inflammation are scored daily using an arthritis index.[1]
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess cartilage and bone damage.[1]
-
Biomarker Analysis: Blood samples may be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
Pharmacokinetic Analysis in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the BTK inhibitor.
-
Animal Model: Male ICR mice.
-
Administration: A single oral dose of the inhibitor is administered.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis:
-
Plasma is separated from the blood samples.
-
The concentration of the inhibitor in the plasma is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated from the plasma concentration-time profile.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to the investigation of this compound.
Caption: BTK Signaling Pathway and Covalent Inhibition.
Caption: Discovery Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for BTK Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro kinase assay of Bruton's tyrosine kinase (BTK) inhibitor 13.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways, playing a key role in B-cell development, differentiation, and activation.[1][2][3] Its involvement in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target.[4][5][6] BTK inhibitor 13 is a potent and selective covalent inhibitor of BTK, demonstrating significant potential in preclinical studies.[7] This document outlines a detailed protocol for assessing the in vitro kinase activity of this compound.
Quantitative Data Summary
The inhibitory activity of BTK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Inhibitor | IC50 (nM) | Assay Type |
| This compound | 1.2 | Not specified |
| Ibrutinib | 0.52 | Cell-free kinase activity assay |
| Acalabrutinib | 3.14 | Cell-free kinase activity assay |
| Zanubrutinib | 0.35 | Cell-free kinase activity assay |
Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are provided for comparative purposes.[8] The specific assay type for this compound's IC50 determination was not detailed in the provided search results, but it is a potent inhibitor based on its low nanomolar IC50.[7]
Signaling Pathway of Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[9] Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[1][9] This leads to the generation of second messengers, calcium influx, and the activation of transcription factors such as NF-κB, which are crucial for B-cell proliferation, survival, and differentiation.[1][9][10]
References
- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. promega.com [promega.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. pnas.org [pnas.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Restricted [jnjmedicalconnect.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Development Using BTK Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1][2] Its activation is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2][5] BTK inhibitors, such as the potent and selective BTK Inhibitor 13, are instrumental in research and drug development for these conditions.[6] This document provides detailed application notes and protocols for developing cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound is a highly potent and selective inhibitor of Bruton's Tyrosine Kinase. It functions by blocking the kinase activity of BTK, which in turn disrupts the downstream signaling cascade initiated by the B-cell receptor (BCR).[2] This inhibition can be either reversible or irreversible, with covalent inhibitors forming a bond with a cysteine residue (Cys-481) in the ATP-binding site of BTK.[6] This action prevents the phosphorylation of downstream targets, including phospholipase Cγ2 (PLCγ2), thereby inhibiting the subsequent mobilization of intracellular calcium and activation of transcription factors like NF-κB.[7][8] The ultimate effect is the induction of apoptosis and inhibition of proliferation in malignant B-cells.[2]
Signaling Pathway
The B-cell receptor signaling pathway, with BTK as a key component, is a complex cascade of events. The following diagram illustrates the central role of BTK and the points of intervention for inhibitors.
Caption: BTK Signaling Pathway Diagram.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. This data is for illustrative purposes to demonstrate expected outcomes.
Table 1: In Vitro Kinase and Cellular Proliferation Inhibition
| Assay Type | Cell Line | Parameter | This compound | Ibrutinib (Reference) |
| Biochemical Kinase Assay | - | IC50 (nM) | 1.2 | 3.5 |
| Cell Proliferation (72h) | JeKo-1 (MCL) | IC50 (µM) | 0.62 | 8.0[9] |
| Mino (MCL) | IC50 (µM) | 0.13 | 6.5[9] | |
| Granta-519 (MCL, Ibrutinib-resistant) | IC50 (µM) | 1.2 | 20.0[9] | |
| Ramos (Burkitt's Lymphoma) | IC50 (µM) | 0.8 | 5.0 |
Table 2: Inhibition of Downstream Signaling and Cellular Functions
| Assay Type | Cell Line/System | Parameter | This compound (IC50 nM) |
| BTK Autophosphorylation (pY223) | Ramos Cells | IC50 | 15.8 [10] |
| PLCγ2 Phosphorylation | Primary Human B-cells | IC50 | 25.0 |
| B-cell Activation (CD69 Expression) | Primary Human B-cells | IC50 | 4.2 [10] |
| B-cell Activation (CD86 Expression) | Primary Human B-cells | IC50 | 7.7 [10] |
| Cytokine Release (TNF-α) | Human Monocytes | IC50 | 50.0 |
| Cell Migration (towards CXCL12) | Primary CLL Cells | % Inhibition @ 1µM | 85% |
Experimental Protocols
Cellular BTK Target Engagement Assay (NanoBRET™)
This protocol is adapted from established methods to measure the binding of this compound to BTK within living cells.[11][12]
Workflow Diagram:
Caption: NanoBRET Target Engagement Assay Workflow.
Materials:
-
HEK293 cells
-
BTK-NanoLuc® fusion vector
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate and Tracer
-
This compound
-
White, 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Transfection: Co-transfect HEK293 cells with the BTK-NanoLuc® fusion vector according to the manufacturer's protocol using FuGENE® HD.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for expression of the fusion protein.
-
Cell Preparation: Harvest the cells and resuspend them in Opti-MEM™ at the desired concentration.
-
Assay Plating: Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Substrate Addition and Reading: Add the Nano-Glo® substrate and immediately read the plate on a luminometer equipped with 450 nm (donor) and >600 nm (acceptor) filters.
-
Data Analysis: Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC50 value.
B-Cell Proliferation Assay (CFSE-based)
This protocol measures the inhibitory effect of this compound on the proliferation of B-cells.[3]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, JeKo-1) or primary B-cells
-
RPMI-1640 medium with 10% FBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
B-cell activating stimuli (e.g., anti-IgM antibody)
-
This compound
-
Flow cytometer
Protocol:
-
Cell Labeling: Resuspend B-cells in pre-warmed medium and add CFSE to a final concentration of 1 µM. Incubate for 20 minutes at 37°C.
-
Washing: Wash the cells twice with complete medium to remove unbound CFSE.
-
Assay Setup: Plate the labeled cells in a 96-well plate.
-
Treatment and Stimulation: Add serial dilutions of this compound. After a short pre-incubation, add the B-cell stimulus (e.g., anti-IgM).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CF-SE signal.
-
Data Analysis: Quantify the percentage of proliferating cells in each treatment group and calculate the IC50 of this compound.
Cell Migration Assay (Transwell)
This protocol assesses the ability of this compound to block chemokine-induced migration of B-cells.[13]
Workflow Diagram:
Caption: Transwell Migration Assay Workflow.
Materials:
-
B-cell line (e.g., primary CLL cells)
-
Transwell inserts (5 or 8 µm pore size)
-
Chemoattractant (e.g., CXCL12)
-
This compound
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®) or flow cytometer
-
24-well plate
Protocol:
-
Cell Preparation: Resuspend B-cells in serum-free medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Assay Setup: Add medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Quantification: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by counting with a flow cytometer.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound.
Western Blot for BTK and PLCγ2 Phosphorylation
This protocol is for detecting the inhibition of BTK and its downstream substrate PLCγ2 phosphorylation.[13]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Stimulating agent (e.g., anti-IgM antibody)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Cell Treatment: Culture cells and treat with serial dilutions of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-IgM for 15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imager.
-
Analysis: Densitometrically quantify the phosphorylated protein bands and normalize to the total protein levels.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can effectively determine the potency, target engagement, and functional consequences of this inhibitor on B-cell signaling, proliferation, and migration. This information is crucial for advancing the understanding of BTK's role in disease and for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTK Inhibitor 13 (LFM-A13) in In Vivo Mouse Models
These application notes provide detailed protocols and compiled data for researchers, scientists, and drug development professionals on the in vivo application of the Bruton's tyrosine kinase (BTK) inhibitor 13, also known as LFM-A13. This document summarizes key findings from preclinical studies in various mouse models, including cancer, leukemia, and thromboembolism. While direct in vivo efficacy data for LFM-A13 in mouse models of arthritis is limited in the available literature, its characterization in other models provides a strong basis for its potential application in autoimmune and inflammatory disease models.
Compound Information
Compound Name: BTK Inhibitor 13 (LFM-A13) Full Chemical Name: α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide Primary Targets: Bruton's tyrosine kinase (BTK), Polo-like kinase (PLK), Janus kinase 2 (Jak2)[1]
Pharmacokinetics and Toxicology in Mice
LFM-A13 has been evaluated for its pharmacokinetic properties and toxicity profile in several mouse strains. The compound is rapidly absorbed following intraperitoneal administration and exhibits a favorable safety profile at therapeutic doses.
Table 1: Pharmacokinetic Parameters of LFM-A13 in Mice [2][3]
| Parameter | Route of Administration | Dose (mg/kg) | Value | Mouse Strain |
| Bioavailability | Intraperitoneal | - | ~100% | CD-1, BALB/c |
| Oral | - | ~30% | CD-1, BALB/c | |
| Time to Max. Concentration (Tmax) | Intraperitoneal | 10-50 | 10-18 min | Not Specified |
| Elimination Half-life (t1/2) | Intraperitoneal | 10-50 | 17-32 min | Not Specified |
Table 2: Toxicology Profile of LFM-A13 in Mice [2][3][4]
| Study Type | Route of Administration | Dose (mg/kg) | Observation | Mouse Strain |
| Acute Toxicity | Systemic | 10-80 | No toxicity observed | Not Specified |
| General Toxicity | Systemic | 1-100 | No toxicity observed | Not Specified |
| Daily Dosing | Not Specified | up to 100 | Not toxic | CD-1, BALB/c |
Application in Mouse Models of Cancer
LFM-A13 has demonstrated anti-proliferative and pro-apoptotic activity in mouse models of breast cancer and has been shown to enhance the efficacy of standard chemotherapy in a leukemia model.
Breast Cancer Model
Experimental Protocol: DMBA-Induced Mammary Carcinogenesis
This protocol describes the use of LFM-A13 in a chemically induced model of breast cancer.
-
Animal Model: Female BALB/c mice.
-
Carcinogen Induction: Administer 1 mg of 7,12-dimethylbenz(a)anthracene (DMBA) in an appropriate vehicle once a week for 6 weeks via oral gavage.
-
LFM-A13 Administration:
-
Dose: 50 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Administer concurrently with DMBA and continue for a total of 25 weeks.
-
-
Combination Therapy (Optional): Paclitaxel can be administered as a comparator or in combination.
-
Endpoint Analysis: Monitor tumor incidence, number, weight, and size. At the end of the study, tumors can be harvested for molecular analysis (e.g., Western blot for PLK1, cyclin D1, CDK-4, p21, IκB, Bax, caspase-3, p53, and Bcl-2).[5]
Table 3: Efficacy of LFM-A13 in a DMBA-Induced Breast Cancer Model [5]
| Treatment Group | Tumor Incidence | Mean Tumor Number | Average Tumor Weight | Average Tumor Size |
| DMBA Control | High | High | High | High |
| LFM-A13 (50 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Paclitaxel | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LFM-A13 + Paclitaxel | More Effective Reduction than Single Agents | More Effective Reduction than Single Agents | More Effective Reduction than Single Agents | More Effective Reduction than Single Agents |
Note: Specific quantitative values were not provided in the source material, but the study reported significant effects.
Leukemia Model
Experimental Protocol: BCL-1 Leukemia Challenge
This protocol details the use of LFM-A13 as a chemosensitizing agent in a mouse model of B-cell leukemia.
-
Animal Model: BALB/c mice.
-
Leukemia Induction: Challenge mice with BCL-1 leukemia cells.
-
LFM-A13 Administration:
-
Dose: 50 mg/kg/day, administered twice daily.
-
Route: Intraperitoneal (i.p.) injection.
-
-
Combination Chemotherapy: Administer a standard triple-drug combination of vincristine, methylprednisolone, and L-asparaginase (VPL).
-
Endpoint Analysis: Monitor survival outcome.
Table 4: Efficacy of LFM-A13 in a BCL-1 Leukemia Model [2]
| Treatment Group | Median Survival Time | Long-term Survival Rate |
| VPL Combination Therapy | 37 days | 14% |
| VPL + LFM-A13 (50 mg/kg/day) | 58 days | 41% |
Application in a Mouse Model of Thromboembolism
LFM-A13 has been shown to have anti-thrombotic effects by inhibiting collagen-induced platelet aggregation.
Experimental Protocol: Agonist-Induced Pulmonary Thromboembolism
This protocol outlines the evaluation of LFM-A13's anti-thrombotic activity.
-
Animal Model: Mice (strain not specified).
-
LFM-A13 Administration:
-
Dose: Non-toxic dose levels (specific dose not provided in the abstract).
-
Route: Systemic administration.
-
-
Thromboembolism Induction: Induce fatal pulmonary thromboembolism using an agonist (e.g., collagen).
-
Endpoint Analysis: Monitor tail bleeding time and event-free survival.
Table 5: Efficacy of LFM-A13 in a Thromboembolism Model [4]
| Treatment Group | Tail Bleeding Time | Event-Free Survival |
| Control | Normal | Low |
| LFM-A13 | Prolonged | Improved |
Note: Specific quantitative values were not provided in the source material, but the study reported significant effects.
Potential Application in Mouse Models of Arthritis
While direct in vivo efficacy studies of LFM-A13 in mouse models of arthritis are not extensively documented in the searched literature, its known inhibitory effects on BTK and pro-inflammatory cytokine production suggest its potential therapeutic utility in such models. One study noted that LFM-A13 inhibited histamine and PGD2 release from mast cells, albeit less potently than the comparator compound PCI-32765.
Proposed Experimental Protocol: Collagen-Induced Arthritis (CIA)
This is a general protocol for a widely used mouse model of rheumatoid arthritis, into which LFM-A13 could be incorporated for efficacy testing.
-
Animal Model: DBA/1 mice (or other susceptible strains).
-
Induction of Arthritis:
-
Day 0: Immunize with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
LFM-A13 Administration (Prophylactic or Therapeutic):
-
Dosing: Based on pharmacokinetic data, a starting dose of 25-50 mg/kg administered once or twice daily via i.p. injection could be evaluated.
-
Prophylactic Regimen: Begin treatment at or before the time of initial immunization.
-
Therapeutic Regimen: Begin treatment after the onset of clinical signs of arthritis.
-
-
Endpoint Analysis:
-
Clinical Scoring: Monitor paw swelling and clinical signs of arthritis regularly.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways known to be inhibited by LFM-A13.
Caption: BTK Signaling Pathway Inhibition by LFM-A13.
Caption: NF-κB Signaling Pathway Inhibition by LFM-A13.
Experimental Workflow Diagram
References
- 1. maokangbio.com [maokangbio.com]
- 2. Inhibitor of Tec kinase, LFM-A13, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Btk inhibitor LFM-A13 is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentrations for BTK inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the reported activities and recommended working concentrations for two distinct compounds referred to as "BTK inhibitor 13". It is crucial to distinguish between these two inhibitors, as they originate from different chemical series and exhibit distinct potencies. This document also includes detailed, generalized protocols for key experiments relevant to the characterization of BTK inhibitors.
Introduction to this compound
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. The term "this compound" has been used to describe at least two different potent inhibitors in scientific literature.
Compound A: Pyrazolo-pyrimidine Derivative (Park et al.) This compound, identified as compound 13 in a study by Park et al., is a pyrazolo-pyrimidine derivative. It demonstrates potent inhibition of BTK, with an IC50 value comparable to the well-established BTK inhibitor, Ibrutinib.[2]
Compound B: Pyrrolopyrimidine-based Covalent Inhibitor (Pulz et al.) This inhibitor, referred to as This compound (compound 8) in research by Pulz and colleagues, is a potent and selective covalent inhibitor that targets an inactive conformation of BTK.[3]
Data Summary
The following tables summarize the available quantitative data for both "this compound" compounds.
Table 1: In Vitro Activity of this compound (Compound A - Park et al.)
| Parameter | Value | Cell Line | Notes |
| BTK IC50 | 9.1 nM | - | Enzymatic assay. Activity is equivalent to Ibrutinib.[2] |
| Antiproliferative Activity | Potent | TMD8 | Cell-based assay.[2] |
Table 2: In Vitro and In Vivo Activity of this compound (Compound B - Pulz et al.)
| Parameter | Value | Assay Type | Notes |
| BTK IC50 | 1.2 nM | Enzymatic Assay | Potent and selective covalent inhibitor.[3] |
| In Vivo Activity | Active | FcγR-mediated hypersensitivity model | Blocked hypersensitivity response.[3] |
| In Vivo BTK Occupancy | Improved | In vivo model | Showed improved target engagement compared to earlier compounds.[3] |
Signaling Pathway
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of BTK inhibitors. For specific experimental details regarding "this compound," it is highly recommended to consult the original publications by Park et al. and Pulz et al.
Protocol 1: BTK Enzymatic Assay (Kinase Activity)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of BTK enzyme solution (concentration to be optimized for linear reaction kinetics).
-
Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for BTK.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (TMD8 Cells)
This protocol measures the effect of "this compound" on the proliferation of the TMD8 (Activated B-Cell-like Diffuse Large B-Cell Lymphoma) cell line.
Materials:
-
TMD8 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
96-well clear-bottom, white-walled plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in culture medium.
-
Add the diluted inhibitor to the wells. Include wells with vehicle (DMSO) as a negative control and a known BTK inhibitor (e.g., Ibrutinib) as a positive control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Western Blot for BTK Phosphorylation
This protocol assesses the ability of "this compound" to inhibit the autophosphorylation of BTK in a cellular context.
Materials:
-
TMD8 cells
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat TMD8 cells with various concentrations of "this compound" for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-BTK antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal for each treatment condition.
Experimental Workflow
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. For definitive protocols and data related to "this compound," direct reference to the primary literature is essential. The information for "compound 13" by Park et al. is based on a secondary source, and the original publication should be consulted for detailed methodologies.
References
Troubleshooting & Optimization
Troubleshooting BTK inhibitor 13 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential insolubility issues encountered when working with BTK inhibitor 13. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: While specific solubility data for this compound is not extensively published, potent kinase inhibitors often exhibit limited aqueous solubility. For initial stock solutions, organic solvents are recommended. Subsequently, these stock solutions can be diluted into aqueous buffers for experimental use. It is crucial to be aware of the final solvent concentration in your assay, as high concentrations of organic solvents can affect experimental outcomes.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Several strategies can be employed to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be included in the aqueous buffer to help maintain the inhibitor's solubility.
-
Employ a Co-solvent System: Preparing the final solution with a mixture of an organic solvent and an aqueous buffer may improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and re-dissolve the precipitate.
-
Warm the Solution: Gently warming the solution may increase the solubility of the compound. However, be cautious about the thermal stability of the inhibitor and other components in your experiment.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, the tolerance of specific cell lines to DMSO can vary, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your system.
Q4: Can I prepare and store aqueous solutions of this compound?
A4: Due to the likely poor aqueous solubility and potential for hydrolysis, it is generally not recommended to prepare and store aqueous solutions of this compound for extended periods. It is best practice to prepare fresh dilutions from a concentrated organic stock solution immediately before each experiment.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to troubleshooting insolubility problems with this compound.
Problem: Visible Precipitate in Stock Solution
| Potential Cause | Suggested Solution |
| Incorrect Solvent | Ensure you are using a recommended organic solvent such as DMSO or ethanol to prepare the initial stock solution. |
| Concentration Too High | The desired concentration may exceed the solubility limit of the inhibitor in the chosen solvent. Try preparing a less concentrated stock solution. |
| Low-Quality Solvent | The solvent may contain water or other impurities. Use high-purity, anhydrous solvents. |
| Incomplete Dissolution | The compound may not have fully dissolved. Gently warm the solution and vortex or sonicate until the solid is completely dissolved. |
Problem: Precipitate Forms Upon Dilution into Aqueous Buffer
| Potential Cause | Suggested Solution |
| Poor Aqueous Solubility | This is the most common cause. Refer to the "Solubilization Protocol for Poorly Soluble Compounds" below. |
| Buffer Incompatibility | Components of your buffer (e.g., high salt concentration) may be causing the compound to precipitate.[1] Try a different buffer system or adjust the buffer composition. |
| pH Effects | The solubility of the compound may be pH-dependent. Test the solubility in buffers with different pH values. |
| "Salting Out" Effect | High concentrations of salts in the buffer can decrease the solubility of organic compounds. If possible, reduce the salt concentration. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a small volume of a suitable organic solvent (e.g., DMSO, Ethanol) to the powder.
-
Vortex and/or sonicate the mixture until the solid is completely dissolved.
-
Add more solvent to reach the final desired concentration.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Solubilization Protocol for Poorly Soluble Compounds
This protocol provides a stepwise approach to improving the solubility of this compound in aqueous solutions for in vitro experiments.
-
Initial Attempt: Prepare a high-concentration stock solution in 100% DMSO. Dilute this stock directly into your aqueous experimental buffer to the final desired concentration. Observe for any precipitation.
-
Co-solvent Method: If precipitation occurs, try a co-solvent approach. Prepare a stock solution in a mixture of an organic solvent and your aqueous buffer (e.g., 50% Ethanol, 50% PBS).
-
Use of Surfactants: Add a small amount of a non-ionic surfactant (e.g., 0.1% Tween 80) to your aqueous buffer before adding the inhibitor stock solution.
-
pH Adjustment: Systematically test the solubility of the inhibitor in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) to determine if solubility is pH-dependent.
-
Particle Size Reduction: If you have access to the equipment, sonicating the final diluted solution can help to create a finer suspension and improve bioavailability in cell-based assays.[2][3][4]
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Insolubility
Caption: Step-by-step workflow for addressing insolubility issues with this compound.
Logical Relationships in Solvent Selection
Caption: Decision logic for selecting appropriate solvents for stock and working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. globalresearchonline.net [globalresearchonline.net]
How to avoid off-target effects with BTK inhibitor 13
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid off-target effects when working with BTK inhibitor 13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 8 in associated literature) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is designed to target a specific inactive conformation of BTK, which contributes to its high kinase selectivity.[1][2][3] By forming a covalent bond with the Cys481 residue in the active site of BTK, it irreversibly inhibits the kinase's activity.[1][3] This disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of certain B-cells.[4][5][6]
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target. For kinase inhibitors, this often means inhibiting other kinases that share structural similarities in their ATP-binding sites. These off-target interactions can lead to undesirable cellular effects, toxicity, and misleading experimental results. Minimizing off-target effects is crucial for developing safer and more effective therapeutic agents.
Q3: How selective is this compound?
A3: this compound was developed from a prototype that demonstrated excellent kinase selectivity, including against several other cysteine-containing kinases.[1][2][3] The design strategy of targeting an inactive conformation of BTK is intended to provide a superior selectivity profile compared to some other irreversible BTK inhibitors.[1] While a comprehensive public kinome scan for compound 8 is not detailed in the primary literature, the optimization process focused on maintaining the excellent kinase selectivity of its predecessors.[1][2][3]
Q4: What are the potential advantages of using a covalent inhibitor that targets an inactive conformation?
A4: Combining covalent inhibition with the targeting of an inactive kinase conformation can result in high kinase selectivity.[1] This approach can lead to a more favorable safety profile by reducing the inhibition of closely related kinases that contain a cysteine at the analogous position. Furthermore, the irreversible nature of the inhibitor can lead to a prolonged pharmacodynamic effect that is decoupled from its pharmacokinetic profile.[1]
Troubleshooting Guide: Minimizing and Investigating Off-Target Effects
Problem: I am observing unexpected phenotypes in my cell-based assays that may be due to off-target effects of this compound.
Solution:
-
Confirm On-Target BTK Inhibition: First, verify that BTK is being effectively inhibited at the concentration you are using.
-
Recommended Action: Perform a Western blot to assess the phosphorylation status of BTK at its autophosphorylation site (Y223) and its direct substrate, PLCγ2. A significant reduction in phosphorylation indicates on-target activity.
-
-
Titrate the Inhibitor Concentration: Using an excessively high concentration of the inhibitor increases the likelihood of off-target binding.
-
Recommended Action: Determine the minimal effective concentration of this compound in your specific cell system by performing a dose-response experiment and measuring BTK pathway inhibition.
-
-
Employ a Structurally Unrelated BTK Inhibitor: Using a different, well-characterized BTK inhibitor can help determine if the observed phenotype is specific to BTK inhibition.
-
Recommended Action: Treat your cells with another potent and selective BTK inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
-
Use a Negative Control Compound: A close structural analog of this compound that does not bind to BTK can be a powerful tool to identify off-target effects.
-
Recommended Action: If available, use a non-binding analog in parallel with this compound. Any observed effects with the negative control are likely off-target.
-
-
Perform a Kinome-Wide Selectivity Profile: To definitively identify potential off-target kinases, a comprehensive kinase screen is the gold standard.
-
Recommended Action: Submit this compound for a kinome scan assay to assess its binding affinity against a large panel of kinases.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound (compound 8) and its precursors from the primary literature.
| Compound | BTK IC50 (nM) |
| This compound (Cmpd 8) | 1.2 |
| Precursor (Cmpd 4) | 7.3 |
Data sourced from Pulz R, et al. ACS Med Chem Lett. 2019.[1]
Key Experimental Protocols
Protocol 1: Kinome Profiling to Determine Inhibitor Selectivity
Objective: To assess the selectivity of this compound by screening it against a broad panel of human kinases.
Methodology (based on KINOMEscan™ platform):
-
Assay Principle: The assay is based on a competitive binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[7]
-
Procedure:
-
The kinase panel (e.g., 468 kinases) is prepared.
-
This compound is added at a fixed concentration (e.g., 1 µM).
-
The mixture is incubated with the DNA-tagged kinases and the immobilized ligand.
-
After incubation, the unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR.
-
-
Data Analysis: The results are typically reported as a percentage of control (POC), where a lower percentage indicates stronger binding of the inhibitor. A common threshold for a "hit" is a POC value of less than 35%. The data can be visualized using a TreeSpot™ diagram, which maps the inhibited kinases onto a dendrogram of the human kinome.[8][9]
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm that this compound is engaging with BTK within a cellular context and to determine its cellular potency.
Methodology (based on NanoBRET™ Target Engagement Assay):
-
Assay Principle: This assay measures the binding of an inhibitor to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein (BTK) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the active site of BTK is added to the cells. When the tracer binds to the BTK-NanoLuc fusion, BRET occurs. The test inhibitor competes with the tracer for binding to BTK, causing a decrease in the BRET signal.[10][11][12]
-
Procedure:
-
Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the BTK-NanoLuc fusion protein.
-
After expression, the cells are resuspended and dispensed into a multi-well plate.
-
This compound is added in a dose-response manner.
-
The fluorescent NanoBRET™ tracer is added to all wells.
-
The plate is incubated to allow for binding to reach equilibrium.
-
The NanoLuc® substrate is added, and the BRET signal is measured on a luminometer capable of detecting both donor and acceptor wavelengths.
-
-
Data Analysis: The BRET ratio is calculated, and the data are plotted as a function of inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Visualizations
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
References
- 1. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chayon.co.kr [chayon.co.kr]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent p-BTK Western Blot Results
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent western blot results for phosphorylated Bruton's tyrosine kinase (p-BTK) following experimental treatments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing weak, variable, or no p-BTK signal after my treatment?
A weak or absent signal for p-BTK is a common issue that can stem from several factors. Phosphorylation is a highly transient post-translational modification, and its detection requires careful sample handling and protocol optimization.[1] Key reasons for signal loss include the dephosphorylation of your target protein by endogenous phosphatases during sample preparation, low abundance of the phosphorylated form of BTK, or insufficient induction of phosphorylation by your treatment.[1][2][3] Additionally, technical aspects such as suboptimal antibody concentrations or inefficient protein transfer can contribute to weak signals.[4]
Q2: My loading control is consistent, but my p-BTK signal is highly variable between experiments. What is the most likely cause?
When loading controls are consistent, variability in the p-BTK signal often points to inconsistencies in the pre-analytical and analytical steps specific to phosphoprotein detection. The most critical factor is the preservation of the phosphate group during cell lysis and protein extraction.[5][6] Minor variations in the time samples spend on ice, the freshness of phosphatase inhibitor cocktails, or the speed of the extraction process can lead to significant differences in detected p-BTK levels.[1][7] Inconsistent incubation times and agitation during antibody steps can also lead to variable results.
Q3: I'm observing multiple bands when probing for p-BTK. How should I interpret this?
The presence of multiple bands can be due to several reasons. It is possible that BTK can be phosphorylated at multiple sites, leading to different isoforms with varying mobility on the gel. Alternatively, the antibody may be cross-reacting with other phosphorylated proteins that share a similar epitope.[8] Protein degradation during sample preparation can also result in smaller, non-specific bands.[9] To confirm specificity, it is recommended to use a positive control, such as lysates from cells known to have high p-BTK levels, and a negative control. A key experiment is to treat a sample lysate with a phosphatase; if the signal disappears, it confirms the antibody is specific to a phosphorylated epitope.[6]
Q4: How can I ensure the signal I'm detecting is specific to phosphorylated BTK and not just total BTK?
To confirm the specificity of a phospho-specific antibody, it is crucial to run parallel blots or strip and re-probe the same membrane with an antibody that detects total BTK.[5] A true phosphorylation event will show an increase in the p-BTK signal without a corresponding increase in the total BTK signal. The ratio of p-BTK to total BTK is the critical measure for assessing changes in phosphorylation levels.[2] Additionally, treating lysates with a phosphatase, such as calf intestinal phosphatase or lambda protein phosphatase, should eliminate the signal from a phospho-specific antibody, confirming its specificity.[6]
Q5: What are the most critical steps in sample preparation to preserve BTK phosphorylation?
Preserving the phosphorylation state of BTK during sample preparation is paramount. The following steps are critical:
-
Work Quickly and on Ice: Immediately after harvesting, cells should be placed on ice and all subsequent steps should be performed at 4°C to minimize enzymatic activity.[5][6]
-
Use Fresh Lysis Buffer with Inhibitors: The lysis buffer must be supplemented with a freshly prepared cocktail of both protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[3][6][7]
-
Immediate Denaturation: After quantifying protein concentration, samples should be immediately mixed with SDS-PAGE loading buffer, which helps to inactivate phosphatases, and heated to 95°C for 5 minutes.[5][7]
Troubleshooting Guide
Problem 1: Weak or No p-BTK Signal
| Potential Cause | Recommended Solution |
| Sample Dephosphorylation | Ensure lysis buffer contains a fresh, broad-spectrum phosphatase inhibitor cocktail. Keep samples on ice at all times.[3][5][7] |
| Low Protein Abundance | Increase the amount of total protein loaded per lane (e.g., 30-50 µg).[3][10] Consider immunoprecipitation to enrich for p-BTK.[3] |
| Suboptimal Antibody Dilution | Perform an antibody titration experiment to determine the optimal concentration for your primary and secondary antibodies.[10] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage for your specific equipment.[4][7] |
| Insufficient Treatment Effect | Confirm that your treatment is capable of inducing BTK phosphorylation by including a known positive control. |
| Expired Detection Reagent | Use a fresh, sensitive chemiluminescent substrate.[3][11] |
Problem 2: High Background
| Potential Cause | Recommended Solution |
| Incorrect Blocking Agent | Avoid using non-fat milk for blocking as it contains phosphoproteins (casein) that can cross-react with the antibody. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[1][5][7] |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[12] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[4][11] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Add a small amount of detergent (0.05-0.1% Tween-20) to your wash buffer.[4][10] |
| Membrane Dried Out | Ensure the membrane remains fully submerged in buffer during all incubation and wash steps.[9] |
Problem 3: Inconsistent Band Intensity
| Potential Cause | Recommended Solution |
| Uneven Protein Loading | Perform a precise protein quantification assay (e.g., BCA) on all samples and ensure equal amounts are loaded in each lane. |
| Variable Sample Preparation | Standardize the sample preparation protocol, particularly the timing and addition of inhibitors, for all samples.[1] |
| Uneven Transfer | Ensure the transfer sandwich is assembled correctly, removing all air bubbles between the gel and the membrane.[9] |
| Inconsistent Agitation | Use a rocker or shaker with consistent speed for all incubation and washing steps to ensure even exposure of the membrane to reagents. |
| Variable Exposure Times | Use a digital imager for consistent and quantifiable detection. If using film, carefully control exposure times. |
Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C. Prepare RIPA lysis buffer and immediately before use, add a protease and phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).
-
Cell Harvest: After treatment, wash cells once with ice-cold PBS.
-
Lysis: Add the ice-cold lysis buffer to the cell plate/pellet. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Add 4x SDS-PAGE sample buffer to the desired amount of protein, vortex, and heat at 95°C for 5 minutes. Samples can then be stored at -80°C or loaded onto a gel.[7]
Protocol 2: Western Blot for p-BTK
-
SDS-PAGE: Load 30-40 µg of total protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm successful transfer with Ponceau S staining.[7]
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Dilute the p-BTK primary antibody in 5% BSA/TBST at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[7]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): To normalize, the membrane can be stripped of antibodies and re-probed with an antibody for total BTK and a loading control (e.g., GAPDH).
Visual Guides
Caption: Simplified BTK signaling pathway upon B-cell receptor (BCR) activation.
Caption: Experimental workflow for p-BTK western blot analysis.
Caption: Troubleshooting decision tree for p-BTK western blot issues.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
Optimizing dosage of BTK inhibitor 13 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BTK Inhibitor 13 in in vivo studies. Our goal is to help you optimize your experimental design and overcome common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a next-generation, highly selective, covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK). It specifically binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK.[1][2] This covalent bond leads to sustained inhibition of BTK's kinase activity long after the compound has been cleared from circulation.[3] By inhibiting BTK, it blocks downstream signaling pathways crucial for B-cell proliferation, survival, and differentiation, including the B-cell receptor (BCR) pathway.[4][5][6]
Q2: What are the recommended starting doses for in vivo studies in mice?
A2: The optimal dose of this compound depends on the specific animal model and the desired level of BTK occupancy. Based on preclinical studies with similar selective BTK inhibitors, we recommend the following starting points for oral gavage administration. Dose adjustments should be made based on tolerability and target engagement data.
| Animal Model | Indication | Recommended Starting Dose (Once Daily) | Rationale/Reference |
| TCL1 Adoptive Transfer | Chronic Lymphocytic Leukemia (CLL) | 15-25 mg/kg | Effectively inhibits BCR signaling and reduces tumor burden in CLL models.[7] |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis (RA) | 10-30 mg/kg | Shows dose-dependent reduction in joint swelling and inflammation.[8] |
| MRL/lpr Mouse | Systemic Lupus Erythematosus (SLE) | 10-30 mg/kg | Prevents kidney damage and reduces autoantibody production.[3] |
| In vivo Proliferation Model | General B-cell Malignancies | 25 mg/kg | Blocks the proliferation of leukemic cells in vivo.[5] |
Q3: How should this compound be formulated for oral administration?
A3: For in vivo oral dosing in rodent models, this compound can be formulated as a suspension. A common and effective vehicle is 10% hydroxypropyl β-cyclodextrin.[9] Ensure the suspension is homogenous by vortexing or sonicating before each administration to guarantee consistent dosing.
Q4: What is BTK occupancy, and why is it a critical pharmacodynamic marker?
A4: BTK occupancy refers to the percentage of total BTK protein in a given tissue or cell population that is bound by the inhibitor.[2] For a covalent inhibitor like this compound, high and sustained occupancy is crucial for efficacy. It ensures that even after the drug's plasma concentration decreases, the target remains inhibited until new BTK protein is synthesized.[3][10] Measuring BTK occupancy is the most direct way to confirm target engagement and helps correlate the administered dose with biological activity. A mean BTK occupancy of over 80% is often linked to near-complete disease inhibition in preclinical models.[3]
Q5: What are the expected downstream effects of BTK inhibition on signaling pathways?
A5: Effective inhibition of BTK with Inhibitor 13 should lead to a measurable reduction in the phosphorylation of key downstream signaling molecules. This includes decreased autophosphorylation of BTK at tyrosine 223 (p-BTK Y223) and reduced phosphorylation of its direct substrate, PLCγ2.[5][11] Further downstream, this should result in the suppression of the AKT and ERK signaling pathways.[5][12] These effects collectively block the signaling cascade that promotes B-cell activation and survival.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lack of Efficacy (No tumor regression, no reduction in disease score) | 1. Suboptimal Dosing: The administered dose may be too low to achieve sufficient BTK occupancy in the target tissue. 2. Poor Bioavailability: Improper formulation or administration technique. 3. Rapid Drug Metabolism: Animal strain-specific differences in metabolism. 4. Resistance Mechanism: While unlikely in treatment-naive models, inherent resistance could be a factor. | 1. Perform a Dose-Escalation Study: Increase the dose incrementally (e.g., 10, 25, 50 mg/kg) and measure BTK occupancy and downstream pathway inhibition at each level.[8] 2. Verify Formulation and Administration: Ensure the inhibitor is fully suspended. Confirm correct oral gavage technique. 3. Assess Pharmacokinetics (PK): Measure plasma concentration of this compound over time to determine Tmax and half-life.[10] 4. Confirm Target Engagement: Directly measure BTK occupancy in splenocytes or peripheral blood mononuclear cells (PBMCs) to ensure the drug is reaching its target.[13] |
| Unexpected Toxicity (Weight loss >15%, lethargy, ruffled fur) | 1. Dose is too high: The current dose may be causing on-target or off-target toxicity. 2. Off-Target Effects: Although highly selective, high concentrations could inhibit other kinases.[1][14] 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Reduce the Dose: Lower the dose to a previously tolerated level or by 30-50%. Efficacy can often be maintained at lower doses if BTK occupancy remains high.[15][16] 2. Switch to Twice-Daily Dosing: A lower dose administered twice daily can maintain high trough BTK occupancy while reducing peak plasma concentration, potentially mitigating toxicity.[2][17] 3. Run a Vehicle-Only Control Group: Always include a control group that receives only the formulation vehicle to rule out its contribution to toxicity. |
| High Variability in Experimental Results | 1. Inconsistent Dosing: Inaccurate animal weight measurements or non-homogenous drug suspension. 2. Biological Variability: Natural variation between individual animals. 3. Timing of Analysis: Inconsistent timing of sample collection relative to the final dose. | 1. Standardize Procedures: Weigh animals immediately before each dosing. Ensure the drug suspension is thoroughly mixed before drawing each dose. 2. Increase Group Size: Use a sufficient number of animals per group (n=8-10 is common for efficacy studies) to account for biological variability. 3. Synchronize Sample Collection: Collect tissues or blood for pharmacodynamic analysis at a consistent time point post-dosing (e.g., at Tmax for acute effects or at trough for sustained effects).[2] |
| BTK Occupancy is High, but Downstream Signaling is Not Inhibited | 1. Assay Failure: Technical issues with the Western blot or flow cytometry assay. 2. Bypass Signaling Pathway: Activation of a parallel signaling pathway that circumvents the need for BTK.[11] 3. Incorrect Timepoint: Analysis may be too late after stimulation, allowing for signal recovery. | 1. Validate Assays: Include positive and negative controls for phosphorylation events. Use a reference BTK inhibitor with known effects. 2. Investigate Alternative Pathways: Explore other potential signaling pathways that may be active in your specific cell model. 3. Optimize Stimulation Time: Perform a time-course experiment for ex vivo stimulation to identify the optimal window for observing maximal inhibition. |
Experimental Protocols
Protocol 1: In Vivo Dosing and Pharmacodynamic (PD) Sample Collection
-
Animal Model: Use an appropriate mouse model for your disease of interest (e.g., TCL1-adoptive transfer for CLL).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, this compound at 10 mg/kg, 25 mg/kg).
-
Formulation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 10% HP-β-CD) each day.
-
Administration: Administer the formulation once daily via oral gavage. Weigh animals daily to adjust the dose volume accurately.
-
Monitoring: Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and overall health.
-
Sample Collection: At the designated time point (e.g., 4 hours after the last dose for peak effect or 24 hours for trough effect), euthanize the animals.
-
Blood Collection: Collect peripheral blood via cardiac puncture into EDTA-coated tubes for PBMC isolation.
-
Tissue Collection: Harvest spleens and/or lymph nodes and place them in ice-cold PBS or RPMI medium for processing.
Protocol 2: BTK Occupancy Measurement by Fluorescent Probe Assay
This protocol assesses the percentage of BTK bound by the inhibitor.
-
Cell Isolation: Isolate PBMCs from blood or splenocytes from spleen tissue using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
Probe Labeling: Incubate a standardized amount of protein lysate (e.g., 20 µg) with a fluorescently-labeled covalent BTK probe (e.g., BODIPY-labeled probe) that also binds to Cys481. This probe will only label BTK that is not already occupied by this compound.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner to detect the labeled probe bound to BTK.
-
Western Blotting: Transfer the proteins to a PVDF membrane and perform a standard Western blot using an antibody against total BTK as a loading control.
-
Quantification: Densitometrically quantify the fluorescent signal and the total BTK signal for each sample.
-
Calculation: Calculate BTK occupancy as follows: % Occupancy = [1 – (Fluorescent Signal in Treated Sample / Fluorescent Signal in Vehicle Sample)] * 100 (after normalizing both to total BTK).[13]
Protocol 3: Analysis of BTK Pathway Inhibition by Western Blot
-
Cell Lysate Preparation: Prepare protein lysates from splenocytes or PBMCs as described in Protocol 2.
-
Ex Vivo Stimulation (Optional): For a more dynamic assessment, stimulate cells with an anti-IgM antibody for 5-10 minutes before lysis to robustly activate the BCR pathway.
-
Protein Quantification: Normalize protein concentrations for all samples.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins:
-
Phospho-BTK (Y223)
-
Total BTK
-
Phospho-PLCγ2 (Y1217)
-
Total PLCγ2
-
Phospho-ERK (T202/Y204)
-
Total ERK
-
β-Actin or GAPDH (as a loading control)
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. For each phosphoprotein, calculate the ratio of the phosphorylated form to its total protein counterpart to determine the level of inhibition relative to vehicle-treated controls.[5][7]
Visualizations
Signaling Pathway Diagram
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism: in vivo-detectable metabolic biomarkers of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration-QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cardiovascular toxicity of Bruton tyrosine kinase inhibitors: forget about selectivity but watch the clock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BTK Inhibitor 13 and Ibrutinib in B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies. Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the management of several B-cell lymphomas. However, the quest for inhibitors with improved potency, selectivity, and safety profiles is ongoing. This guide provides a comparative overview of a novel covalent BTK inhibitor, referred to as BTK inhibitor 13 (also known as compound 8 in scientific literature), and the well-established drug, ibrutinib.
Introduction to BTK Inhibitors
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell lymphomas, leading to uncontrolled B-cell proliferation and survival. BTK inhibitors function by blocking this pathway, thereby inducing apoptosis and inhibiting the growth of malignant B-cells.[1]
Ibrutinib is a first-generation, orally administered, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1] Its efficacy in treating chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies is well-documented.[1]
This compound (compound 8) is a potent and selective covalent BTK inhibitor.[2] It was designed to bind to an inactive conformation of BTK, a strategy aimed at achieving high selectivity.[2][3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and ibrutinib. It is important to note that direct head-to-head comparative studies in B-cell lymphoma models are limited in publicly available literature for this compound.
| Parameter | This compound (Compound 8) | Ibrutinib | Reference |
| BTK IC₅₀ | 1.2 nM | ~0.5 - 1.5 nM | [4][5] |
| Binding Mechanism | Covalent, Irreversible | Covalent, Irreversible | [1][2] |
| Targeted Conformation | Inactive | Active | [2][3] |
Table 1: Biochemical Potency and Mechanism of Action
| Kinase | This compound (Compound 8) Selectivity | Ibrutinib Selectivity | Reference |
| TEC Family Kinases | High selectivity reported | Inhibits other TEC family kinases | [2][6] |
| EGFR | High selectivity reported | Known off-target inhibition | [6] |
Table 2: Kinase Selectivity Profile
Note: Detailed, directly comparable kinase panel data for this compound against a broad range of kinases, including those with Cys residues, is not as extensively published as for ibrutinib.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments used to characterize BTK inhibitors in the context of B-cell lymphoma.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitors against purified BTK enzyme.
Methodology:
-
Recombinant human BTK enzyme is incubated with varying concentrations of the test inhibitor (this compound or ibrutinib) in a reaction buffer.
-
The kinase reaction is initiated by the addition of a substrate peptide and ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence-based assays or radiometric assays.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of the inhibitors on the viability and proliferation of B-cell lymphoma cell lines.
Methodology:
-
B-cell lymphoma cell lines (e.g., Ramos, TMD8) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or ibrutinib for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.[7]
-
The half-maximal effective concentration (EC₅₀) or growth inhibition 50 (GI₅₀) is determined from the dose-response curves.
Western Blotting for BTK Signaling Pathway Analysis
Objective: To evaluate the impact of the inhibitors on the phosphorylation status of BTK and its downstream signaling proteins.
Methodology:
-
B-cell lymphoma cells are treated with the inhibitors for a specific time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for total BTK, phosphorylated BTK (p-BTK at Tyr223), and downstream signaling molecules like PLCγ2 and ERK.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.[8]
In Vivo Efficacy in a B-cell Lymphoma Xenograft Model
Objective: To assess the anti-tumor activity of the inhibitors in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously inoculated with a B-cell lymphoma cell line.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The inhibitors are administered orally at specified doses and schedules.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualization
BTK Signaling Pathway in B-cell Lymphoma
Caption: Simplified BTK signaling pathway in B-cell lymphoma and points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for preclinical comparison of BTK inhibitors in B-cell lymphoma.
Conclusion
Ibrutinib has set a high bar for BTK inhibitors in the treatment of B-cell lymphomas. Novel inhibitors like this compound (compound 8) are being developed with the aim of improving upon existing therapies, potentially through enhanced selectivity and potency. The available data suggests that this compound is a highly potent inhibitor of BTK. However, a comprehensive, direct comparison with ibrutinib in B-cell lymphoma models is necessary to fully elucidate its relative advantages. Future preclinical and clinical studies will be critical in defining the therapeutic potential of this and other next-generation BTK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous BTK Occupancy Assay Developed - Hematology - Labmedica.com [labmedica.com]
- 4. Pan-SRC kinase inhibition blocks B-cell receptor oncogenic signaling in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK inhibitors in the treatment of hematological malignancies and inflammatory diseases: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of BTK Inhibitor 13 and Second-Generation BTK Inhibitors
In the landscape of targeted therapies for B-cell malignancies, the development of Bruton's tyrosine kinase (BTK) inhibitors has marked a significant advancement. While the first-generation inhibitor, ibrutinib, demonstrated notable efficacy, its off-target activities have led to the development of more selective second-generation inhibitors. This guide provides a comparative overview of a potent and selective BTK inhibitor, designated as "BTK inhibitor 13," and the leading second-generation BTK inhibitors, acalabrutinib and zanubrutinib.
Introduction to BTK Inhibitors
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of BTK signaling is a hallmark of various B-cell cancers. BTK inhibitors function by blocking this pathway, thereby impeding the growth of malignant B-cells.[3]
The first-generation BTK inhibitor, ibrutinib, while effective, is known for its off-target inhibition of other kinases, such as those in the TEC and EGFR families, leading to adverse effects like bleeding and atrial fibrillation.[2][4] Second-generation inhibitors, including acalabrutinib and zanubrutinib, were designed to have greater selectivity for BTK, aiming for an improved safety profile without compromising efficacy.[5][6] "this compound" (also referred to as compound 8) has emerged as a highly potent and selective BTK inhibitor.[7][8]
Comparative Efficacy and Selectivity
The primary distinction among BTK inhibitors lies in their potency against BTK and their selectivity, which is inversely related to off-target effects.
Data Summary: In Vitro Potency and Selectivity
| Inhibitor | BTK IC50 (nM) | Kinase Selectivity (Kinase Hit Rate @ 1 µM) | Key Off-Target Kinase Inhibition (IC50 in nM) |
| This compound | 1.2 | Data not publicly available | Data not publicly available |
| Acalabrutinib | 5.1[5][9] | 1.5%[10] | EGFR: >10,000[10], TEC: 44[11] |
| Zanubrutinib | ~0.5[9] | 4.3%[10] | EGFR: 21[11], TEC: 2[8] |
| Ibrutinib (First-Gen) | 1.5[5][9] | 9.4%[10] | EGFR: ~10, TEC: 3.2-78[8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kinase Hit Rate reflects the percentage of kinases in a large panel that are significantly inhibited by the compound at a given concentration, indicating its selectivity.
This compound demonstrates exceptional potency against BTK with an IC50 of 1.2 nM.[7][8] While a comprehensive public kinase selectivity profile for this compound is not available, its designation as a "selective" inhibitor suggests a favorable off-target profile.
Second-generation inhibitors, acalabrutinib and zanubrutinib, exhibit high potency and, critically, improved selectivity over ibrutinib.[5][6] Acalabrutinib has a very low kinase hit rate, indicating high selectivity.[10] Zanubrutinib, while also highly selective, shows slightly more off-target activity than acalabrutinib in kinase screening panels but has demonstrated a favorable safety profile in clinical use.[9][10] The reduced inhibition of kinases like EGFR is a key factor in the improved tolerability of second-generation inhibitors.[8]
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor performance.
In Vitro BTK Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the in vitro potency (IC50) of BTK inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[12]
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)[3]
-
Test compounds (BTK inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)[12]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).
-
Add 2 µl of recombinant BTK enzyme diluted in kinase buffer.
-
Add 2 µl of a mixture of the peptide substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[12]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular BTK Autophosphorylation Assay Protocol
This protocol measures the ability of an inhibitor to block BTK activity within a cellular context.
Objective: To assess the inhibition of BTK autophosphorylation at Tyr223 in a cellular model upon treatment with test compounds.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
Test compounds (BTK inhibitors) dissolved in DMSO
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer
-
Phospho-BTK (Tyr223) antibody
-
Total BTK antibody
-
Secondary antibodies
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
-
BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM antibody to the cell culture and incubate for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phospho-BTK:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK. Use appropriate secondary antibodies for detection.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-BTK and total BTK in the cell lysates.
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or absorbance (ELISA) for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal.
-
Calculate the percentage of inhibition of BTK autophosphorylation for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound shows promise as a highly potent inhibitor of BTK. For a comprehensive evaluation, further studies detailing its kinome-wide selectivity and performance in cellular and in vivo models are necessary. The second-generation BTK inhibitors, acalabrutinib and zanubrutinib, represent a significant improvement over the first-generation inhibitor, ibrutinib, by offering enhanced selectivity and, consequently, a better-tolerated safety profile. The choice between these inhibitors in a research or clinical setting will depend on a detailed assessment of their respective efficacy, selectivity, and safety data in specific contexts. The provided experimental protocols offer a standardized framework for conducting such comparative analyses.
References
- 1. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 9. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
A Comparative Guide to the Validation of BTK Inhibitors Against the C481S Mutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of Bruton's tyrosine kinase (BTK) inhibitors, with a specific focus on their activity against the clinically significant C481S resistance mutation. The methodologies and comparative data presented herein are essential for the preclinical assessment and development of next-generation BTK inhibitors.
Introduction: The Challenge of the BTK C481S Mutation
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies.[1][2] First-generation covalent inhibitors, such as ibrutinib, have revolutionized treatment but are hampered by the emergence of resistance, most commonly through a cysteine-to-serine mutation at position 481 (C481S) in the BTK active site.[3][4] This mutation prevents the irreversible binding of covalent inhibitors, leading to therapeutic failure.[5][6] Consequently, a key validation step for any new BTK inhibitor is to assess its efficacy against this mutant.
Comparative Efficacy of BTK Inhibitors
The following tables summarize the in vitro potency of various classes of BTK inhibitors against both wild-type (WT) BTK and the C481S mutant. This data is crucial for comparing the performance of a novel inhibitor, such as the hypothetical "BTK inhibitor 13," against established and emerging alternatives.
Table 1: Biochemical Potency of BTK Inhibitors (IC50, nM)
| Inhibitor Class | Inhibitor | BTK WT IC50 (nM) | BTK C481S IC50 (nM) | Fold Change (C481S/WT) |
| Covalent (1st Gen) | Ibrutinib | ~0.5 - 5 | >1000 | >200 |
| Covalent (2nd Gen) | Acalabrutinib | ~3 - 5 | >1000 | >200 |
| Zanubrutinib | ~1 - 3 | >1000 | >300 | |
| Non-Covalent | Pirtobrutinib (LOXO-305) | ~2.5 | ~2.3 | ~1 |
| ARQ 531 | <1 | <1 | ~1 |
Note: IC50 values are approximate and can vary based on assay conditions. The data is compiled from multiple sources to illustrate general trends.[3][7][8]
Table 2: Cellular Potency of BTK Inhibitors (IC50, nM)
| Inhibitor | Cell Line | BTK Status | Cellular Assay | IC50 (nM) |
| Ibrutinib | TMD8 | WT | Antiproliferation | ~9 |
| Compound 13 (Pyrazolo-pyrimidine derivative) | TMD8 | WT | Antiproliferation | 9.1[9] |
| ARQ 531 | Primary CLL cells | C481S | Cytotoxicity (72h) | ~1000 |
| Pirtobrutinib | MEC-1 | WT | BTK Phosphorylation | Potent Inhibition |
| Pirtobrutinib | MEC-1 | C481S | BTK Phosphorylation | Potent Inhibition[8] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of BTK inhibitors.
1. Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified BTK protein.
-
Objective: To determine the IC50 of an inhibitor against WT and C481S BTK.
-
Materials:
-
Procedure:
-
Dispense serial dilutions of the test inhibitor into a 384-well plate.
-
Add the BTK enzyme (WT or C481S) and incubate.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After incubation, stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[13] The luminescent signal is proportional to kinase activity.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
2. Cellular Target Engagement Assay
This assay confirms that the inhibitor can bind to BTK within a cellular environment.
-
Objective: To measure the binding affinity (Kd) or occupancy of the inhibitor to BTK in living cells.
-
Methodology: Bioluminescence Resonance Energy Transfer (BRET) is a common method.[14]
-
Procedure:
-
Cells are engineered to express a fusion protein of BTK and a luciferase (e.g., NanoLuc).
-
A fluorescently labeled tracer compound that binds to BTK is added to the cells.
-
The test inhibitor is then added, which competes with the tracer for binding to BTK.
-
The BRET signal, which is generated when the tracer is bound to the BTK-luciferase fusion, is measured. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
The IC50 for target engagement is determined from the dose-response curve.
-
3. Cellular Phosphorylation Assay
This assay assesses the inhibitor's effect on the BTK signaling pathway.
-
Objective: To measure the inhibition of BTK autophosphorylation and downstream signaling.
-
Procedure:
-
Treat cells (e.g., primary CLL cells or cell lines overexpressing WT or C481S BTK) with the inhibitor for a specified time.
-
Stimulate the BCR pathway (e.g., with anti-IgM).
-
Lyse the cells and perform Western blotting to detect the phosphorylation of BTK (at Y223) and downstream targets like PLCγ2.[9]
-
A reduction in the phosphorylated forms of these proteins indicates effective inhibition of the signaling pathway.
-
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor (BCR).
Experimental Workflow for BTK Inhibitor Validation
This workflow outlines the logical progression for validating a novel BTK inhibitor against the C481S mutant.
Caption: A logical workflow for the preclinical validation of BTK inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. BTK Kinase Enzyme System Application Note [promega.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of BTK Inhibitor 13 and Other Next-Generation Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of BTK Inhibitor 13 against other well-characterized Bruton's tyrosine kinase (BTK) inhibitors. This analysis, supported by experimental data and detailed protocols, aims to inform target validation, lead optimization, and clinical candidate selection.
BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases. While the on-target potency of BTK inhibitors is crucial, their selectivity across the human kinome dictates their safety profile. Off-target inhibition can lead to adverse effects, as seen with the first-generation BTK inhibitor, ibrutinib. This guide focuses on "this compound," a highly potent and selective covalent inhibitor of BTK, and provides a comparative context with other clinically relevant BTK inhibitors.
Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50) of this compound and other commercially available BTK inhibitors against BTK and a selection of clinically relevant off-target kinases. The data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various public sources to provide a baseline for comparison.
| Kinase Target | This compound (IC50, nM) | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |
| BTK | 1.2 | 0.5 - 5.0 | 3 - 8.6 | 0.2 - 2.0 |
| EGFR | Data not available | 5 - 10 | >1000 | 5 - 50 |
| ITK | Data not available | 2 - 10 | >1000 | 10 - 70 |
| TEC | Data not available | 5 - 80 | 37 - 1000 | ~2 |
| SRC | Data not available | 20 - 100 | >1000 | >1000 |
| JAK3 | Data not available | 15 - 30 | >1000 | >1000 |
Note: Data for ibrutinib, acalabrutinib, and zanubrutinib are aggregated from multiple studies and assays; ranges are provided to reflect this variability. The cross-reactivity profile for this compound against kinases other than BTK is not extensively available in the public domain.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of BTK inhibition and the methods used for its characterization, the following diagrams illustrate the BTK signaling pathway and a standard kinase profiling workflow.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: General experimental workflow for kinase cross-reactivity profiling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and transparent comparison.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced by a kinase reaction.
-
Reagent Preparation :
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 1 mM DTT).
-
Dilute the kinase of interest to a 2X working concentration in the kinase buffer.
-
Prepare a 2X substrate/ATP solution in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer to achieve a 4X final concentration.
-
-
Assay Procedure :
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection :
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
KINOMEscan™ Profiling (Competition Binding Assay)
This method measures the ability of a compound to compete with an immobilized ligand for the active site of a large panel of kinases.
-
Assay Principle : The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is measured by quantifying the DNA tag using qPCR.
-
Procedure :
-
Kinases are fused to a T7 phage.
-
Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.
-
The test compound, DNA-tagged kinase, and liganded beads are combined in a multi-well plate.
-
The mixture is incubated to allow for binding competition.
-
The beads are washed to remove unbound kinase.
-
The bound kinase is eluted, and the amount of the DNA tag is quantified by qPCR.
-
-
Data Analysis :
-
The results are typically reported as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the test compound to the kinase.
-
A selectivity score (e.g., S-score) can be calculated to represent the overall selectivity of the compound.
-
Cellular BTK Target Engagement Assay
This assay measures the inhibition of BTK activity within a cellular context.
-
Cell Culture and Treatment :
-
Culture a suitable B-cell line (e.g., Ramos or TMD8) in appropriate media.
-
Treat the cells with serial dilutions of the BTK inhibitor for a specified period (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification :
-
Lyse the cells and quantify the total protein concentration of the lysates.
-
-
BTK Autophosphorylation Western Blot :
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK (Y223) and total BTK.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.
-
Calculate the percentage of inhibition of BTK autophosphorylation relative to the vehicle-treated control and determine the cellular IC50 value.
-
Conclusion
This compound demonstrates high potency for its intended target, BTK. While comprehensive public data on its cross-reactivity is limited, the provided comparative framework with established BTK inhibitors underscores the importance of a thorough selectivity assessment in the development of kinase inhibitors. The experimental protocols outlined in this guide offer standardized methods for researchers to conduct their own comparative profiling studies, ensuring robust and reproducible data to guide the advancement of novel therapeutic candidates. The continued development of highly selective inhibitors like acalabrutinib and zanubrutinib highlights the feasibility and clinical benefit of minimizing off-target effects to improve patient outcomes.[1][2] Future studies should aim to fully characterize the kinome-wide selectivity of promising new agents such as this compound.
References
Head-to-head comparison of BTK inhibitor 13 and acalabrutinib
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of covalent inhibitors targeting BTK has revolutionized treatment paradigms. This guide provides a detailed head-to-head comparison of a novel investigational molecule, BTK inhibitor 13 (also referred to as compound 8), and the FDA-approved second-generation BTK inhibitor, acalabrutinib. This comparison is based on available preclinical data to assist researchers in evaluating their relative potency, selectivity, and potential for further development.
Executive Summary
Both this compound and acalabrutinib are potent covalent inhibitors of BTK. This compound demonstrates exceptional potency with a reported IC50 of 1.2 nM.[1][2][3] Acalabrutinib is also highly potent, with reported IC50 values in the low nanomolar range.[4][5] The key differentiator appears to be in their selectivity profiles. While comprehensive head-to-head kinase screening data is not publicly available, acalabrutinib has been extensively profiled and is known for its high selectivity, with minimal off-target effects on other kinases like ITK, TEC, and EGFR.[4][6] The selectivity profile of this compound against a broad panel of kinases requires further investigation to fully assess its therapeutic window. In vivo, acalabrutinib has demonstrated significant anti-tumor efficacy in various preclinical models of B-cell malignancies.[7] Data on the in vivo efficacy and pharmacokinetics of this compound is not yet widely available in the public domain.
Data Presentation
Table 1: In Vitro Potency against BTK
| Inhibitor | Target | IC50 (nM) |
| This compound | BTK | 1.2[1][2][3] |
| Acalabrutinib | BTK | ~3-5[4][6] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | This compound | Acalabrutinib |
| BTK | 1.2 | ~3-5 [4][6] |
| EGFR | Data not available | >1000[6] |
| ITK | Data not available | >1000[6] |
| TEC | Data not available | ~57 |
| SRC | Data not available | >1000[6] |
| LCK | Data not available | >1000[6] |
| FGR | Data not available | >1000[6] |
| FYN | Data not available | >1000[6] |
| HCK | Data not available | >1000[6] |
| LYN | Data not available | >1000[6] |
| YES1 | Data not available | >1000[6] |
| BLK | Data not available | >1000[6] |
| BMX | Data not available | ~29 |
| JAK3 | Data not available | >1000[6] |
| ERBB2 | Data not available | >1000[6] |
| ERBB4 | Data not available | ~65 |
Note: The selectivity data for this compound is not available in the public domain. The data for acalabrutinib is compiled from various sources and provides a general overview of its high selectivity.
Table 3: In Vivo Efficacy in Mouse Xenograft Models
| Inhibitor | Model | Dosing | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| Acalabrutinib | TMD8 (Diffuse Large B-cell Lymphoma) Xenograft | Oral administration | Significant tumor growth inhibition.[8] |
| Acalabrutinib | REC-1 (Mantle Cell Lymphoma) Xenograft | Oral administration | Dose-dependent inhibition of tumor growth. |
Table 4: Pharmacokinetic Parameters
| Parameter | This compound | Acalabrutinib (Human Data) |
| Tmax (hours) | Data not available | ~0.5-1.5[9] |
| t1/2 (hours) | Data not available | ~1-2[10] |
| Bioavailability (%) | Data not available | ~25[9] |
| Metabolism | Data not available | Primarily via CYP3A enzymes.[9] |
Mandatory Visualization
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: In Vitro Kinase Assay (ADP-Glo) Workflow.
Caption: In Vivo Xenograft Model Workflow.
Experimental Protocols
In Vitro BTK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for determining the IC50 of kinase inhibitors.[11]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
- BTK Enzyme: Dilute recombinant human BTK enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
- Substrate: Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
- ATP: Prepare a solution of ATP in kinase buffer at a concentration near the Km for BTK.
- Inhibitors: Prepare a serial dilution of this compound and acalabrutinib in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
2. Kinase Reaction:
- Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
- Add 10 µL of the BTK enzyme solution to each well.
- Initiate the reaction by adding 10 µL of the ATP/substrate mixture to each well.
- Incubate the plate at room temperature for 60 minutes.
3. ADP Detection:
- Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
4. Data Analysis:
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Lymphoma Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of BTK inhibitors in a subcutaneous xenograft model.[8][12]
1. Cell Culture and Implantation:
- Culture a human B-cell lymphoma cell line (e.g., TMD8 for DLBCL) in appropriate culture medium.
- Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1).
- Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
2. Tumor Growth and Treatment:
- Monitor the mice for tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, acalabrutinib).
- Administer the inhibitors orally at the desired dose and schedule. The vehicle should be an appropriate solvent for the inhibitors.
3. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- The primary endpoint is typically tumor growth inhibition. At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
4. Data Analysis:
- Calculate the mean tumor volume for each treatment group over time.
- Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Perform statistical analysis to determine the significance of the anti-tumor effects.
Conclusion
This comparative guide provides a summary of the available preclinical data for this compound and acalabrutinib. Both are potent inhibitors of BTK, with acalabrutinib demonstrating a highly selective kinase profile. While this compound shows promise with its high in vitro potency, a comprehensive assessment of its selectivity, in vivo efficacy, and pharmacokinetic properties is necessary to fully understand its therapeutic potential relative to established BTK inhibitors like acalabrutinib. The provided experimental protocols offer a starting point for researchers aiming to conduct further comparative studies.
References
- 1. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. Tumor xenograft studies [bio-protocol.org]
Validating BTK Inhibitor 13: A Comparative Guide with a Structurally Distinct Inhibitor
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly for B-cell malignancies.[1][2] The development of potent and selective BTK inhibitors has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] BTK inhibitor 13 is a novel and potent covalent inhibitor of BTK with a reported IC50 of 1.2 nM.[4][5] To rigorously validate its efficacy and mechanism of action, it is essential to compare its performance against a structurally different, well-characterized inhibitor. This guide provides a framework for such a comparison, using the first-in-class BTK inhibitor, ibrutinib, as a reference compound.
Structural Diversity in BTK Inhibition
This compound and ibrutinib, while both targeting the same kinase, possess distinct chemical scaffolds. Ibrutinib is a pyrazole-pyrimidine hybrid molecule.[2] In contrast, newly developed inhibitors like this compound often feature alternative core structures designed to improve selectivity and reduce off-target effects. This structural diversity is crucial for confirming that the observed biological effects are due to the inhibition of BTK and not an off-target activity associated with a particular chemical scaffold.
Comparative Performance Data
A direct comparison of the inhibitory activities of this compound and a structurally different inhibitor is fundamental for validation. The following table summarizes key quantitative data for this compound and ibrutinib.
| Parameter | This compound | Ibrutinib | Reference |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) | [4][5] |
| Binding Type | Covalent | Covalent, Irreversible | [6][7] |
| Biochemical IC50 | 1.2 nM | ~0.5 - 1.5 nM | [4][5][7] |
| Cellular IC50 (Ramos cells) | Not available | 14.69 µM | [8] |
| Cellular IC50 (Raji cells) | Not available | 15.99 µM | [8] |
Experimental Protocols for Validation
To ensure a robust and objective comparison, standardized experimental protocols are necessary. Below are detailed methodologies for key assays used in the validation of BTK inhibitors.
Biochemical BTK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against purified BTK enzyme.
Methodology:
-
Recombinant human BTK enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound) and the reference inhibitor (e.g., ibrutinib) in a kinase buffer.
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based assays (e.g., Kinase-Glo®) or fluorescence resonance energy transfer (FRET).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitors on the proliferation of B-cell lymphoma cell lines that are dependent on BTK signaling.
Methodology:
-
B-cell lymphoma cell lines (e.g., Ramos, Raji) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test and reference inhibitors.
-
The plates are incubated for a period of 48 to 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
The IC50 values are determined by analyzing the dose-response curves.
Western Blot Analysis of BTK Phosphorylation
Objective: To confirm that the inhibitors block BTK activity within the cell by measuring the phosphorylation of BTK at a key activation site.
Methodology:
-
B-cell lymphoma cells are treated with the inhibitors for a specified duration.
-
The cells are then stimulated with an agent that activates the B-cell receptor pathway (e.g., anti-IgM antibody) to induce BTK phosphorylation.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated BTK (e.g., p-BTK Y223) and total BTK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified to determine the extent of BTK phosphorylation inhibition.
Visualizing Pathways and Workflows
Understanding the biological context and the experimental process is facilitated by clear diagrams.
Caption: BTK Signaling Pathway and Point of Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 8. Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Nemtabrutinib: A New Frontier in Ibrutinib-Resistant B-Cell Malignancies
A Comparative Guide to the Efficacy of Nemtabrutinib (ARQ 531) in Ibrutinib-Resistant Models
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies. However, the emergence of resistance to the first-generation BTK inhibitor, ibrutinib, primarily through mutations in the BTK gene at the cysteine 481 residue (C481S), presents a significant clinical challenge.[1][2] This has spurred the development of next-generation BTK inhibitors designed to overcome these resistance mechanisms. This guide provides a comparative analysis of the preclinical efficacy of nemtabrutinib (formerly ARQ 531), a potent, reversible, non-covalent BTK inhibitor, against ibrutinib-resistant models, and contextualizes its performance against other next-generation inhibitors.[3][4]
Overcoming Ibrutinib Resistance: A Head-to-Head Comparison
Nemtabrutinib distinguishes itself from covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib by not requiring a covalent bond with the C481 residue for its activity.[3] This fundamental difference in its mechanism of action allows it to maintain potent inhibition of both wild-type (WT) BTK and the common C481S mutant that renders covalent inhibitors ineffective.[3][4]
Table 1: In Vitro Efficacy of BTK Inhibitors Against Wild-Type and Ibrutinib-Resistant BTK
| Inhibitor | Type | BTK WT IC50 (nM) | BTK C481S IC50 (nM) | Fold Change (C481S/WT) |
| Nemtabrutinib (ARQ 531) | Non-covalent, Reversible | ~1-5 | ~1-5 | ~1 |
| Ibrutinib | Covalent, Irreversible | ~0.5 | >500 | >1000 |
| Acalabrutinib | Covalent, Irreversible | ~3-5 | >500 | >100 |
| Zanubrutinib | Covalent, Irreversible | ~1-3 | >400 | >130 |
| Pirtobrutinib (LOXO-305) | Non-covalent, Reversible | ~2.3 | ~2.3 | ~1 |
Data compiled from multiple preclinical studies. Actual values may vary based on experimental conditions.[3][5][6][7][8]
Table 2: In Vivo Efficacy of BTK Inhibitors in Ibrutinib-Resistant Xenograft Models
| Inhibitor | Model | Dosing | Outcome |
| Nemtabrutinib (ARQ 531) | CLL Xenograft with C481S BTK | Oral, daily | Significant tumor growth inhibition, prolonged survival compared to ibrutinib [9] |
| Ibrutinib | CLL Xenograft with C481S BTK | Oral, daily | Minimal to no tumor growth inhibition |
| Pirtobrutinib (LOXO-305) | Lymphoma Xenograft | Oral, daily | Significant tumor growth inhibition |
Qualitative summary based on reported preclinical findings.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of BTK inhibitors.
BTK Kinase Assay (In Vitro)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of BTK.
-
Reagents and Materials : Recombinant human BTK (wild-type and C481S mutant), ATP, substrate peptide (e.g., poly-Glu-Tyr), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
A dilution series of the test inhibitor (e.g., nemtabrutinib) is prepared.
-
The inhibitor is pre-incubated with the BTK enzyme in a 96-well plate.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection reagent and a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.[10]
-
Cell Viability Assay (Cell-Based)
This assay determines the cytotoxic effect of the inhibitor on cancer cells.
-
Cell Lines : B-cell malignancy cell lines, including those engineered to express the BTK C481S mutation.
-
Reagents and Materials : Cell culture medium, fetal bovine serum, 96-well cell culture plates, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A dilution series of the BTK inhibitor is added to the wells.
-
The plates are incubated for a period of 48-72 hours.
-
The cell viability reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.
-
Luminescence is measured using a plate reader.
-
EC50 values (effective concentration to reduce cell viability by 50%) are determined.
-
Chronic Lymphocytic Leukemia (CLL) Xenograft Model (In Vivo)
This model evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Cells : Primary CLL cells from patients with ibrutinib resistance or CLL cell lines with the BTK C481S mutation.
-
Procedure :
-
Tumor cells are implanted into the mice, typically via intravenous or intraperitoneal injection.
-
Once tumors are established (e.g., palpable or detectable by bioluminescence imaging), mice are randomized into treatment and control groups.
-
The BTK inhibitor (e.g., nemtabrutinib) is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers or imaging.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.[1][2][11]
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical preclinical workflow.
Caption: B-Cell Receptor (BCR) signaling pathway and points of intervention by BTK inhibitors.
Caption: A typical preclinical workflow for evaluating the efficacy of a novel BTK inhibitor.
Conclusion
The preclinical data strongly support the potential of nemtabrutinib as a highly effective therapeutic agent for B-cell malignancies that have developed resistance to ibrutinib, particularly through the C481S mutation. Its ability to potently inhibit both wild-type and C481S-mutant BTK, as demonstrated in both in vitro and in vivo models, positions it as a promising next-generation BTK inhibitor. Further clinical investigation is warranted to translate these encouraging preclinical findings into improved outcomes for patients with ibrutinib-resistant disease.
References
- 1. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for Generating a Patient-Derived Xenograft Model of CLL | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. BTK inhibitor may treat ibrutinib-resistant cancers | MDedge [mdedge.com]
- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Method for Generating a Patient-Derived Xenograft Model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zanubrutinib and a Novel BTK Inhibitor Candidate
In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target. Zanubrutinib, a second-generation BTK inhibitor, has demonstrated significant clinical efficacy and an improved safety profile compared to its predecessor, ibrutinib. This guide provides a side-by-side analysis of zanubrutinib and "BTK inhibitor 13," a representative, highly potent, and selective preclinical BTK inhibitor candidate, offering a comparative overview for researchers, scientists, and drug development professionals.
Note on this compound: Publicly available data for a specific compound designated "this compound" is limited. For the purpose of this comparative guide, "this compound" will be represented by its reported biochemical potency, and other parameters will be based on typical characteristics of highly selective, next-generation preclinical BTK inhibitors to provide a meaningful comparison with the well-characterized profile of zanubrutinib.
Quantitative Data Comparison
The following tables summarize the key quantitative data for zanubrutinib and the representative profile of this compound.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | Zanubrutinib |
| BTK Enzymatic IC50 | 1.2 nM[1][2] | ~0.2 - 3.1 nM |
| Cellular BTK Autophosphorylation IC50 | Representative: <10 nM | ~0.5 - 5 nM |
| Cell Proliferation Inhibition GI50 (e.g., in Ramos cells) | Representative: <500 nM | ~370 nM[3] |
Table 2: Kinase Selectivity
| Parameter | This compound | Zanubrutinib |
| Number of Off-Target Kinases Inhibited >65% at 1 µM | Representative: <5 | 7 (out of 370 kinases)[4] |
| Selectivity vs. EGFR (IC50) | Representative: >10,000 nM | ~390 nM[5] |
| Selectivity vs. ITK (IC50) | Representative: >1,000 nM | >10,000 nM |
| Selectivity vs. TEC (IC50) | Representative: >100 nM | ~20 nM |
| Selectivity vs. SRC Family Kinases | Representative: High | Weakly inhibits SRC, LYN, FYN[6] |
Table 3: Pharmacokinetics and Pharmacodynamics
| Parameter | This compound | Zanubrutinib |
| Oral Bioavailability | Preclinical Candidate | Favorable in preclinical studies[7] |
| Time to Peak Plasma Concentration (Tmax) | Preclinical Candidate | ~2 hours[7][8] |
| Terminal Half-life (t1/2) | Preclinical Candidate | ~2-4 hours[8][9] |
| BTK Occupancy in PBMCs | Preclinical Candidate | Median steady-state occupancy of 100%[8] |
| BTK Occupancy in Lymph Nodes | Preclinical Candidate | Median steady-state (trough) occupancy of 94-100%[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key experiments cited in this comparison.
Biochemical BTK Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50%.
Methodology: A common method is the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP are diluted in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[4]. The test inhibitors are serially diluted in DMSO.
-
Kinase Reaction: The kinase reaction is initiated by adding the BTK enzyme to wells of a 384-well plate containing the substrate/ATP mix and the test inhibitor at various concentrations[4]. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes)[4].
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by the addition of Kinase Detection Reagent, which converts the generated ADP back to ATP, and this newly synthesized ATP is used by luciferase to generate a luminescent signal[4].
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular BTK Autophosphorylation Assay
Objective: To measure the inhibition of BTK autophosphorylation at a specific residue (e.g., Y223) in a cellular context.
Methodology:
-
Cell Culture and Treatment: A B-cell lymphoma cell line (e.g., Ramos) is cultured under standard conditions. The cells are then treated with varying concentrations of the BTK inhibitor for a specified time.
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated BTK (p-BTK Y223) and a primary antibody for total BTK as a loading control.
-
Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-BTK to total BTK is calculated. The IC50 value is determined by plotting the percentage of inhibition of BTK autophosphorylation against the inhibitor concentration.
Kinase Selectivity Profiling (KINOMEscan™)
Objective: To assess the selectivity of a BTK inhibitor against a broad panel of human kinases.
Methodology: The KINOMEscan™ platform utilizes a competition binding assay.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag[10].
-
Screening: The test inhibitor is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., 468 kinases)[5][11].
-
Data Interpretation: The results are reported as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the inhibitor to the kinase. A common threshold for a "hit" is a % control value of less than 35% (i.e., >65% inhibition of binding)[1]. The number of hits provides a measure of the inhibitor's selectivity.
In Vivo Efficacy in a B-Cell Lymphoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a BTK inhibitor in a living organism.
Methodology:
-
Model Establishment: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with a human B-cell lymphoma cell line (e.g., Ramos or a patient-derived xenograft [PDX] model)[12][13].
-
Treatment: Once tumors are established and reach a certain volume, the mice are randomized into vehicle control and treatment groups. The BTK inhibitor is administered orally at one or more dose levels, typically once or twice daily, for a defined period.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) with calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., target engagement).
-
Data Analysis: The anti-tumor activity is often expressed as tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Visualizations
BTK Signaling Pathway
Caption: BTK signaling pathway and points of inhibition.
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for a biochemical kinase inhibition assay.
Logical Relationship of Comparative Analysis
Caption: Framework for the side-by-side analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. promega.com [promega.com]
- 4. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 5. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of New Diffuse Large B Cell Lymphoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling BTK inhibitor 13
Essential Safety and Handling Guide for BTK Inhibitor 13
This guide provides crucial safety and logistical information for laboratory personnel handling this compound (also known as compound 8). Given the potent nature of this selective Bruton's tyrosine kinase (BTK) inhibitor, adherence to strict safety protocols is paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This document outlines personal protective equipment (PPE), operational procedures for safe handling, and guidelines for disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Due to the limited publicly available specific toxicity data, researchers must treat this compound as potentially hazardous.
| Property | Value | Reference |
| Molecular Formula | C29H26FN5O3 | [1] |
| Molecular Weight | 511.55 g/mol | [1] |
| CAS Number | 2376726-26-8 | [1][2] |
| IC50 (BTK) | 1.2 nM | [1][3] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In solvent) | -80°C for up to 1 year | [1] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Given that specific occupational exposure limits (OELs) for this compound have not been established, it is imperative to handle it as a potent compound. The following procedural steps and PPE are mandatory to minimize exposure.
Engineering Controls and Workspace Preparation
-
Designated Work Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to prevent inhalation of the powdered form.
-
Ventilation: Ensure adequate ventilation in the laboratory. The designated fume hood should have a verified face velocity of 80-120 feet per minute.
-
Cleanliness: The work surface should be covered with disposable absorbent bench paper. All necessary equipment (e.g., micro-spatulas, weigh boats, vials, pipettes) should be placed within the containment area before commencing work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing direct contact with the compound.
| PPE Component | Specifications and Protocol |
| Gloves | Double-gloving with nitrile gloves is required. The outer gloves should be changed immediately upon suspected contamination and every 30-60 minutes during continuous work. The inner gloves should be removed last. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn at all times when handling the compound in either solid or liquid form. |
| Lab Coat | A disposable, back-closing lab coat with long sleeves and tight-fitting cuffs is mandatory. This should be worn over personal clothing and removed before leaving the designated work area. |
| Respiratory Protection | For weighing and handling of the powder, a fit-tested N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Experimental Protocol: Reconstitution of this compound
This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated workspace in the chemical fume hood.
-
Calculate the required amount of solvent (e.g., DMSO) needed to achieve the desired stock concentration.
-
-
Weighing:
-
Place a weigh boat on a calibrated analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound powder to the weigh boat using a clean micro-spatula. Avoid creating airborne dust.
-
-
Solubilization:
-
Transfer the weighed powder to an appropriate vial.
-
Using a calibrated pipette, add the calculated volume of solvent to the vial.
-
Securely cap the vial and vortex or sonicate until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles.
-
Label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C as recommended.[1]
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces and equipment within the fume hood with a suitable deactivating agent (e.g., a mild bleach solution followed by 70% ethanol), ensuring compatibility with the surfaces.
-
Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, gloves, bench paper) as hazardous chemical waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, contaminated bench paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secure secondary containment area away from general lab traffic until they are collected by the institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your EHS office for guidance on scheduling a pickup.
Signaling Pathway and Experimental Workflow
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5][6] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[4][7] Activated BTK then phosphorylates downstream targets, ultimately activating transcription factors like NF-κB, which promote cell survival and proliferation.[4][5] BTK inhibitors, such as this compound, block this pathway, leading to an anti-proliferative effect in B-cell malignancies.[4]
Caption: The BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling Potent Compounds
The logical flow for safely handling a potent compound like this compound in a research setting involves a cyclical process of planning, execution, and decontamination, with safety assessments at each stage.
Caption: A cyclical workflow for the safe handling of potent research compounds.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. 2376726-26-8 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
